N-Methylacetamide-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterio-N-(trideuteriomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Methylacetamide-d6 physical and chemical properties
An In-depth Technical Guide on the Physical and Chemical Properties of N-Methylacetamide-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterated form of N-Methylacetamide (NMA), a simple secondary amide that serves as a fundamental model for the peptide bond in proteins.[1][2] Its deuterated isotopologue is a valuable tool in various research applications, particularly in drug development and metabolic studies. The substitution of hydrogen atoms with deuterium allows for its use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Deuteration can influence the pharmacokinetic and metabolic profiles of drug candidates, making isotopically labeled compounds like this compound essential for tracing and quantification during drug development.[3][4]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and logical workflows relevant to its synthesis and application.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature.[5] The core properties are summarized and compared with its non-deuterated counterpart below.
Data Presentation
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Acetamide-2,2,2-d3, N-(methyl-d3)- | [5] |
| CAS Number | 3669-73-6 | [5] |
| Molecular Formula | C₃HD₆NO | [5] |
| Molecular Weight | 79.13 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity | ≥98.60% | [5] |
| Isotopic Enrichment | ≥98.5% | [5] |
Table 2: Comparative Properties of this compound vs. N-Methylacetamide (Non-deuterated)
| Property | This compound | N-Methylacetamide |
| CAS Number | 3669-73-6[5] | 79-16-3[6][7][8] |
| Molecular Formula | C₃HD₆NO[5] | C₃H₇NO[6][8][9] |
| Molecular Weight | 79.13 g/mol [5] | 73.09 g/mol [6][7][8] |
| Appearance | Colorless to light yellow liquid[5] | Colorless solid or liquid[9][10][11] |
| Melting Point | Not specified (liquid at room temp) | 26-28 °C[6][8][12][13] |
| Boiling Point | Not specified | 204-206 °C[6][12][13] |
| Density | Not specified | 0.957 g/mL at 25 °C[6][8][13] |
| Refractive Index (n20/D) | Not specified | 1.433[6][8] |
| Solubility | Not specified | Soluble in water, alcohol, ether, acetone, benzene[7][14] |
Synthesis and Logical Workflows
The synthesis of N-Methylacetamide typically involves the reaction of methylamine with hot acetic acid or acetic anhydride.[9][10][15] For the deuterated variant, isotopically labeled starting materials are used.
Mandatory Visualization 1: Synthesis Workflow
References
- 1. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N,N-Dimethylacetamide-d6 (DMAc-d6) | Isotope-Labeled Compounds | 31591-08-9 | Invivochem [invivochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. N-甲基乙酰胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Page loading... [wap.guidechem.com]
- 10. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
- 13. store.p212121.com [store.p212121.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]
N-Methylacetamide-d6: A Technical Guide to Its Spectral Properties for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the spectral data for N-Methylacetamide-d6 (perdeuterated N-methylacetamide), a crucial isotopically labeled compound for researchers, scientists, and professionals in drug development. This document outlines the expected spectral characteristics and provides detailed experimental protocols for data acquisition.
This compound, with the chemical formula C₃D₇NO, serves as a valuable tool in various research applications, including as a solvent in nuclear magnetic resonance (NMR) spectroscopy and as an internal standard in mass spectrometry-based quantification. Its deuteration offers unique properties for tracing metabolic pathways and understanding reaction mechanisms.
Predicted Spectral Data
Due to the limited availability of experimentally acquired spectra in public databases, the following tables summarize the predicted spectral data for this compound. These predictions are based on the well-established principles of isotopic substitution and analysis of the corresponding non-deuterated compound's spectra.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Residual solvent peaks only | - | In a ¹H NMR spectrum of a pure, highly enriched this compound sample, signals from the compound itself are expected to be absent due to the substitution of protons with deuterium. Any observed peaks would likely correspond to residual protons in the NMR solvent or trace proton impurities in the sample. |
| ¹³C | ~170 | Singlet (or broadened) | The carbonyl carbon. The multiplicity may be affected by coupling to deuterium, often resulting in a broadened singlet. |
| ¹³C | ~26 | Singlet (or broadened) | The N-methyl carbon (CD₃). Coupling to deuterium will likely result in a multiplet that may appear as a broadened singlet. |
| ¹³C | ~23 | Singlet (or broadened) | The acetyl carbon (CD₃). Coupling to deuterium will likely result in a multiplet that may appear as a broadened singlet. |
Note: Chemical shifts are highly dependent on the solvent used.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| C=O | Amide I band (stretch) | ~1630-1660 | This band is largely unaffected by deuteration of the methyl groups. |
| C-N | Amide II band (stretch/bend) | Shifted from ~1560 | The Amide II band, which involves N-H bending in the non-deuterated form, will be significantly altered or absent. New bands corresponding to N-D modes would appear at lower frequencies. |
| C-D | C-D stretch | ~2100-2250 | The C-H stretching vibrations, typically found around 2850-3000 cm⁻¹, are replaced by C-D stretching vibrations at lower wavenumbers due to the heavier mass of deuterium. |
| C-D | C-D bend | ~1000-1200 | C-H bending vibrations are replaced by C-D bending vibrations at lower frequencies. |
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted Fragment Ion (m/z) | Interpretation |
| Electron Ionization (EI) | 79 | Molecular ion [M]⁺ |
| EI | 46 | [CD₃C(O)]⁺ fragment |
| EI | 33 | [N(CD₃)]⁺ fragment |
Note: The molecular weight of this compound is approximately 79.13 g/mol , a significant increase from the ~73.09 g/mol of its non-deuterated counterpart.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for isotopically labeled compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6, acetone-d6) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the analyte and the desired chemical shift reference.
-
Ensure the solvent is of high purity to minimize interference from residual solvent peaks.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A standard range covering 0-12 ppm.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Spectral Width: A standard range covering 0-220 ppm.
-
Referencing: Calibrate the chemical shift scale to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Sample: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Solution Sample: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid IR cell.
-
-
Instrument Parameters (FTIR):
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Background: Acquire a background spectrum of the salt plates or the solvent-filled cell before running the sample. The final spectrum should be background-subtracted.
-
Mass Spectrometry
-
Sample Preparation:
-
Direct Infusion: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent suitable for GC injection.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 20 to 100 to cover the molecular ion and expected fragments.
-
Source Temperature: Typically 200-250 °C.
-
GC Conditions (for GC-MS): Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the analyte.
-
Visualizations
The following diagrams illustrate a typical workflow for spectral analysis and the logical relationship of the spectral techniques.
An In-depth Technical Guide to the Synthesis and Purification of N-Methylacetamide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Methylacetamide-d6 (Acetamide-2,2,2-d3, N-(methyl-d3)). This deuterated analog of N-Methylacetamide is a valuable tool in various research and development applications, including as a tracer in metabolic studies, as an internal standard in mass spectrometry-based bioanalysis, and in the study of reaction mechanisms and solvent effects.
Introduction
This compound is a stable isotope-labeled compound where the three hydrogens on the acetyl methyl group and the three hydrogens on the N-methyl group are replaced with deuterium. This isotopic substitution imparts a higher molecular weight, which allows for its differentiation from the endogenous, unlabeled compound in mass spectrometry, making it an ideal internal standard for quantitative analysis. The kinetic isotope effect resulting from the C-D bonds also makes it a useful probe for studying reaction mechanisms.
This guide details a proposed synthetic route and purification protocol, along with methods for characterization and quality control.
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of a deuterated methylamine species with a deuterated acetylating agent. A common and effective method is the reaction of methylamine-d3 hydrochloride with acetic anhydride-d6.
Proposed Reaction Scheme
Caption: Reaction of Acetic Anhydride-d6 with Methylamine-d3.
Experimental Protocol: A Proposed Method
This protocol is a proposed method based on established procedures for the synthesis of unlabeled amides.[1] Researchers should perform appropriate safety and risk assessments before conducting this experiment.
Materials:
-
Acetic Anhydride-d6 (≥99 atom % D)
-
Methylamine-d3 hydrochloride (≥99 atom % D)
-
Anhydrous Pyridine
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve methylamine-d3 hydrochloride (1.0 eq) in anhydrous pyridine (5-10 mL per gram of hydrochloride).
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride-d6 (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 115 °C) for 2 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 30 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 30 mL) to remove excess acetic acid, and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound
The primary method for purifying this compound is fractional distillation under reduced pressure. This technique is effective in separating the product from any remaining starting materials and byproducts.[2]
Experimental Protocol: Vacuum Distillation
Apparatus:
-
A short-path distillation apparatus or a fractional distillation setup with a Vigreux column.
-
Vacuum pump and pressure gauge.
-
Heating mantle with a stirrer.
-
Receiving flask cooled in an ice bath.
Procedure:
-
Setup: Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Distillation: Transfer the crude this compound to the distillation flask. Begin stirring and gradually apply vacuum.
-
Fraction Collection: Slowly heat the distillation flask. Collect the fraction that distills at the appropriate boiling point for N-Methylacetamide under the applied pressure. The boiling point of unlabeled N-Methylacetamide is 206 °C at atmospheric pressure. Under vacuum (e.g., ~10 mmHg), the boiling point will be significantly lower. It is recommended to monitor the distillation temperature and pressure closely. A patent for the production of unlabeled N-methylacetamide suggests collecting the fraction at 100-110 °C under a vacuum of 0.096 MPa (approximately 720 mmHg), though this seems high for a vacuum distillation and may refer to a specific industrial process.[3] A more typical laboratory vacuum distillation would be at a much lower pressure.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent moisture absorption.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the data available for the unlabeled compound.[4]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~1.98 | Residual | -C(=O)CDH ₂ |
| ~2.76 | Residual | -NHCDH ₂ |
| ~5.7 (broad) | Singlet | -NH - |
Note: In a fully deuterated sample, the proton signals will be absent or appear as very small residual peaks.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~22.7 | -C D₃ |
| ~26.2 | -NHC D₃ |
| ~171.8 | -C (=O)- |
Note: Due to deuterium coupling, the carbon signals will appear as multiplets.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 80.0956 |
| [M+Na]⁺ | 102.0775 |
Note: The exact mass is calculated for C₃HD₆NO.
Isotopic Purity Determination
The isotopic purity of this compound is a critical parameter and can be determined by mass spectrometry (GC-MS or LC-MS). The method involves comparing the ion intensities of the deuterated molecule (d6) with the intensities of the partially deuterated (d1-d5) and unlabeled (d0) species.[5]
Table 4: Example Isotopic Distribution from Mass Spectrometry
| Species | Relative Abundance (%) |
| d6 | > 99 |
| d5 | < 1 |
| d4 | < 0.1 |
| d3 | < 0.1 |
| d2 | < 0.1 |
| d1 | < 0.1 |
| d0 | < 0.1 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the synthesis and purification of this compound.
Caption: Experimental Workflow for this compound.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis, purification, and characterization of this compound. The successful synthesis of this deuterated compound with high isotopic purity is crucial for its application in sensitive analytical and research methodologies. Adherence to rigorous experimental and analytical procedures is essential to ensure the quality and reliability of the final product for its intended use in drug development and scientific research.
References
N-Methylacetamide-d6 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides comprehensive information on N-Methylacetamide-d6 (NMA-d6), a deuterated isotopologue of N-Methylacetamide. It details its chemical and physical properties, provides a plausible synthetic route, and outlines its applications, particularly in analytical chemistry as an internal standard. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopically labeled compound. The deuterium enrichment provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 3669-73-6 | - |
| Molecular Formula | C₃HD₆NO | - |
| Molecular Weight | 79.13 g/mol | - |
| Appearance | Colorless to light yellow liquid | - |
| Purity | ≥98% | - |
| Isotopic Enrichment | ≥98 atom % D | - |
Note: Some physical properties are inferred from its non-deuterated analogue, N-Methylacetamide (CAS 79-16-3).
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl-d3-amine hydrochloride
-
Acetyl chloride
-
Triethylamine (or another suitable non-protic base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is assembled.
-
Amine Preparation: Methyl-d3-amine hydrochloride is suspended in anhydrous diethyl ether in the reaction flask. The suspension is cooled to 0 °C in an ice bath.
-
Base Addition: Triethylamine (1.1 equivalents) is added dropwise to the suspension with vigorous stirring to neutralize the hydrochloride and liberate the free methyl-d3-amine. The reaction is allowed to stir at 0 °C for 30 minutes.
-
Acylation: Acetyl chloride (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Logical Relationship of Synthesis
Caption: Synthetic workflow for this compound.
Applications in Research and Development
The primary application of this compound is as an internal standard in quantitative mass spectrometry analysis. Its chemical properties are nearly identical to the endogenous N-Methylacetamide, but its increased mass allows for its clear differentiation in a mass spectrum.
Experimental Protocol: this compound as an Internal Standard in LC-MS/MS
Objective: To quantify the concentration of N-Methylacetamide in a biological matrix (e.g., plasma, urine) using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as an internal standard.
Materials and Equipment:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reverse-phase)
-
N-Methylacetamide analytical standard
-
This compound internal standard solution of a known concentration
-
Biological matrix samples
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Formic acid
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological matrix sample, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) transitions:
-
N-Methylacetamide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion)
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature.
-
-
-
Data Analysis:
-
Create a calibration curve by analyzing standards containing known concentrations of N-Methylacetamide and a fixed concentration of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of N-Methylacetamide in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Workflow for Analytical Application
Caption: Workflow for using NMA-d6 as an internal standard.
Conclusion
This compound is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard provides a reliable method for the accurate quantification of N-Methylacetamide in complex biological matrices. The synthetic and analytical protocols provided in this guide offer a foundation for the effective utilization of this stable isotope-labeled compound in a research setting.
Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of N-Methylacetamide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isotopic purity and enrichment of N-Methylacetamide-d6, a deuterated analog of N-Methylacetamide. The incorporation of deuterium into molecules is a critical strategy in pharmaceutical research and development, offering benefits such as improved metabolic stability and utility as an internal standard in quantitative bioanalysis. This document outlines the synthesis, analytical methodologies for determining isotopic purity, and presents key data for researchers working with this compound.
Synthesis and Isotopic Labeling
The preparation of this compound involves the introduction of six deuterium atoms into the N-Methylacetamide structure. While specific synthetic routes can be proprietary, a common and effective method involves the reaction of deuterated precursors. A plausible synthetic pathway is the amidation of acetic acid-d4 with methylamine-d2 hydrochloride.
A general procedure for the synthesis of N-Methylacetamide involves reacting acetic acid or acetic anhydride with methylamine.[1][2] For the deuterated analog, commercially available deuterated starting materials would be used. For instance, acetic acid-d4 can be reacted with methylamine-d2 to yield this compound. The reaction is typically carried out under controlled temperature and pressure to ensure efficient conversion and minimize side products. Purification is commonly achieved through distillation.
Quantitative Analysis of Isotopic Purity and Enrichment
The utility of this compound is fundamentally dependent on its isotopic purity and enrichment. Isotopic purity refers to the proportion of the material that is the desired deuterated compound, while isotopic enrichment quantifies the percentage of deuterium at the labeled positions. High isotopic purity and enrichment are crucial for minimizing interferences from unlabeled or partially labeled species in sensitive analytical applications.
A Certificate of Analysis for a commercial batch of this compound reports a chemical purity of 98.60% and an isotopic enrichment of 98.5%.
| Parameter | Specification |
| Chemical Purity | 98.60% |
| Isotopic Enrichment | 98.5% |
Table 1: Representative Certificate of Analysis Data for this compound.
Isotopic Distribution by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of a labeled compound.[3] By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be quantified.
Below is a representative table of the theoretical isotopic distribution for this compound with an isotopic enrichment of 98.5%.
| Isotopologue | Mass Difference | Theoretical Abundance (%) |
| d0 | M | < 0.01 |
| d1 | M+1 | < 0.01 |
| d2 | M+2 | 0.01 |
| d3 | M+3 | 0.15 |
| d4 | M+4 | 1.05 |
| d5 | M+5 | 8.29 |
| d6 | M+6 | 90.50 |
Table 2: Representative Isotopic Distribution of this compound. Note: This is a theoretical distribution calculated based on an overall enrichment of 98.5% and does not account for the natural abundance of ¹³C and ¹⁵N, which would result in additional minor peaks.
Experimental Protocols
Accurate determination of isotopic purity and enrichment requires robust analytical methods. The two primary techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Objective: To determine the isotopic distribution and confirm the isotopic enrichment of this compound.
Materials:
-
This compound sample
-
N-Methylacetamide (unlabeled standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
-
Prepare a similar concentration working solution of unlabeled N-Methylacetamide.
-
-
Chromatographic Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 50-200.
-
Resolution: ≥ 60,000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Acquire data for both the unlabeled standard and the this compound sample.
-
For the this compound sample, extract the ion chromatograms for the theoretical exact masses of the d0 to d6 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic enrichment is calculated from the weighted average of the deuterium content.
-
Caption: Workflow for Isotopic Enrichment Analysis by HRMS.
Isotopic Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR spectroscopy are invaluable for confirming the positions of deuterium incorporation and quantifying the isotopic purity.[3] In ¹H NMR, the reduction in signal intensity at specific proton positions corresponds to deuterium substitution. ²H NMR directly detects the deuterium nuclei, providing a quantitative measure of deuteration at each site.
Objective: To determine the isotopic purity and confirm the sites of deuteration in this compound.
Materials:
-
This compound sample
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (optional, e.g., tetramethylsilane - TMS)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure for ¹H NMR:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Add an internal standard if desired for quantification.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the residual proton signals.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the residual proton signals corresponding to the methyl groups of N-Methylacetamide.
-
Compare the integral of the residual proton signals to the integral of a known, non-deuterated internal standard or to the theoretical integral of a fully protonated sample to calculate the percentage of residual protons, and thus the isotopic purity.
-
Procedure for ²H NMR:
-
Sample Preparation:
-
Prepare a more concentrated sample of this compound (e.g., 20-30 mg) in a non-deuterated solvent (e.g., CHCl₃) to avoid a large solvent signal in the ²H spectrum.
-
-
NMR Acquisition:
-
Acquire a ²H NMR spectrum. A broadband probe tuned to the deuterium frequency is required.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum.
-
The presence of signals at the chemical shifts corresponding to the methyl groups confirms the positions of deuteration.
-
The relative integrals of the signals can be used to confirm the distribution of deuterium atoms within the molecule.
-
Caption: Workflow for Isotopic Purity Analysis by NMR.
Conclusion
The determination of isotopic purity and enrichment of this compound is paramount for its effective use in research and drug development. This guide has provided an overview of its synthesis and detailed protocols for its analysis using HRMS and NMR spectroscopy. By employing these methodologies, researchers can ensure the quality and reliability of their deuterated standards, leading to more accurate and reproducible experimental outcomes. The presented data and workflows serve as a valuable resource for scientists and professionals in the pharmaceutical industry.
References
Solubility Profile of N-Methylacetamide-d6 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Methylacetamide-d6, a deuterated isotopologue of N-Methylacetamide, in a range of common laboratory solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, N-Methylacetamide, under the widely accepted assumption that isotopic labeling has a negligible effect on solubility. This document is intended to be a valuable resource for researchers in chemistry, pharmaceuticals, and materials science who utilize this compound in their work.
Core Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. N-Methylacetamide is a polar amide, capable of acting as a hydrogen bond acceptor via its carbonyl oxygen and as a hydrogen bond donor through the N-H group. This polarity dictates its solubility in various solvents.
Quantitative Solubility Data
While specific quantitative data for this compound is scarce, the following table summarizes the available data for N-Methylacetamide, which is expected to be a very close approximation.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | 1 x 10⁶ mg/L[1] | 20 |
| Chloroform | CHCl₃ | Soluble[1] | Not Specified |
| Ethanol | C₂H₅OH | Soluble[1][2] | Not Specified |
| Methanol | CH₃OH | Soluble[2] | Not Specified |
| Acetone | C₃H₆O | Soluble[1][2] | Not Specified |
| Benzene | C₆H₆ | Soluble[1] | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Soluble[1] | Not Specified |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound in a given solvent. This method is widely adopted for its reliability and reproducibility.
1. Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vial at a high speed to pellet the excess solid.
-
Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.
-
Quantification:
-
Accurately weigh the collected filtrate.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated filtrate sample using a calibrated HPLC or another appropriate analytical method.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtrate.
-
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
An In-depth Technical Guide on the Stability and Storage of N-Methylacetamide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Methylacetamide-d6. The information presented herein is crucial for maintaining the integrity and purity of this isotopically labeled compound, ensuring its suitability for use in research, development, and quality control applications.
Overview of this compound Stability
This compound is a deuterated analog of N-Methylacetamide, a versatile solvent and intermediate. The stability of this compound is generally considered to be similar to its non-deuterated counterpart. Under recommended storage conditions, the compound is stable. However, it is susceptible to degradation under conditions of high temperature, humidity, extreme pH, and exposure to light and oxidizing agents.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from safety data sheets and certificates of analysis:
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. Specific recommendations include 2-8°C for short-term and -20°C for long-term storage. | |
| Atmosphere | Store under an inert gas, such as nitrogen or argon, to prevent oxidation and moisture absorption. | |
| Container | Keep in a tightly sealed container to prevent contamination and exposure to moisture and air. | |
| Light Exposure | Protect from light. | |
| Ventilation | Store in a well-ventilated area. |
Forced Degradation Studies and Potential Degradation Pathways
A logical workflow for conducting forced degradation studies on this compound is outlined below:
Caption: Workflow for Forced Degradation Studies of this compound.
The primary degradation pathway for N-Methylacetamide is hydrolysis, which involves the cleavage of the amide bond to form acetic acid and methylamine. This reaction can be catalyzed by both acid and base.
Caption: Hydrolysis Degradation Pathway of this compound.
Experimental Protocols for Stability Testing
The following are detailed, albeit generalized, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on established principles of stability testing and should be adapted as necessary for specific laboratory conditions and analytical instrumentation.
Stability-Indicating HPLC Method Development
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for a polar compound like this compound.
Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradation products.
Apparatus and Materials:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program: Start with a high percentage of A, gradually increasing B over time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Perform forced degradation studies as described in the following sections.
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms to ensure that the peak for this compound is well-resolved from any degradation product peaks.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Hydrolytic Degradation
Objective: To assess the stability of this compound in acidic and basic conditions.
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration.
-
Analyze by the stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M sodium hydroxide.
-
Heat the solution at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
Analyze by HPLC.
-
Oxidative Degradation
Objective: To evaluate the susceptibility of this compound to oxidation.
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
At appropriate time intervals, withdraw a sample, dilute with the mobile phase, and analyze by HPLC.
Thermal Degradation
Objective: To determine the effect of elevated temperature on the stability of this compound in the solid state.
Procedure:
-
Place a known amount of solid this compound in a suitable container.
-
Store the container in a temperature-controlled oven at a high temperature (e.g., 70°C).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute to a known concentration.
-
Analyze by HPLC.
Photostability Testing
Objective: To assess the stability of this compound upon exposure to light.
Procedure:
-
Expose a sample of this compound (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples.
-
Analyze by HPLC and compare the chromatograms to assess for any degradation.
Summary of Stability Profile
Based on the available information for N-Methylacetamide, the stability profile of this compound can be summarized as follows:
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation. | Acetic Acid-d3, Methylamine-d3 |
| Basic Hydrolysis | Susceptible to degradation, likely faster than acidic hydrolysis. | Acetic Acid-d3, Methylamine-d3 |
| Oxidation | Expected to be relatively stable. | N-oxides and other oxidation products are possible but less likely for a simple amide. |
| Thermal (Solid State) | Generally stable at ambient temperatures; degradation may occur at elevated temperatures. | Decomposition products may include oxides of nitrogen and carbon. |
| Photostability | Expected to be relatively stable as it lacks a significant chromophore that absorbs in the near UV-visible region.[1] | Photolytic degradation products are not well-defined but are expected to be minimal under standard photostability testing conditions. |
Conclusion
Maintaining the stability of this compound is critical for its effective use in scientific applications. This guide provides a framework for understanding its stability profile and for establishing appropriate storage and handling procedures. The recommended storage conditions—cool, dry, under an inert atmosphere, and protected from light—are paramount. The provided experimental protocols for forced degradation studies offer a systematic approach to further investigate its stability and to develop robust, stability-indicating analytical methods. For critical applications, it is always recommended to perform in-house stability assessments to confirm the material's integrity under specific experimental conditions.
References
An In-Depth Technical Guide to the Deuteration of N-Methylacetamide
For Researchers, Scientists, and Drug Development Professionals
N-Methylacetamide (NMA) serves as a fundamental model compound for the peptide bond, making the study of its deuteration—the exchange of hydrogen for its heavier isotope, deuterium—a critical area of research. This process, also known as hydrogen-deuterium exchange (H/D exchange), provides invaluable insights into protein structure, dynamics, and folding. In the realm of drug development, selective deuteration is a strategic tool used to modulate the metabolic fate and pharmacokinetic profiles of therapeutic agents, a concept known as "metabolic switching". This guide offers a detailed exploration of the core principles, experimental methodologies, and practical applications of N-Methylacetamide deuteration.
Core Mechanisms of Amide Hydrogen Exchange
The exchange of the amide hydrogen in N-Methylacetamide with deuterium from a solvent like deuterium oxide (D₂O) is not spontaneous and is typically facilitated by either acid or base catalysis. The rate of this exchange is highly dependent on pH and temperature.
Acid-Catalyzed Exchange: Under acidic conditions (in D₂O, catalyzed by D₃O⁺), the carbonyl oxygen of the amide is protonated (or deuterated). This increases the electrophilicity of the carbonyl carbon, which in turn withdraws electron density from the amide nitrogen. This polarization weakens the N-H bond, making the amide proton more acidic and susceptible to abstraction by a solvent molecule, followed by deuteration.
Base-Catalyzed Exchange: In basic solutions (catalyzed by OD⁻), the hydroxide (or deuteroxide) ion directly abstracts the amide proton. This generates a transient, negatively charged imidate intermediate. This intermediate is then rapidly deuterated by the D₂O solvent to complete the exchange process.
The overall exchange rate is a combination of these catalytic pathways and is slowest in the pH range of 3 to 4.
Quantitative Data on NMA Deuteration
The kinetics of hydrogen exchange in NMA have been quantified under various conditions. This data is crucial for designing experiments and interpreting results in protein folding and drug metabolism studies.
Table 1: Rate Constants of Amide H/D Exchange in N-Methylacetamide
| pH / pD | Temperature (°C) | Rate Constant (k) | Method | Reference |
|---|---|---|---|---|
| 7.93 | 22 | 4.17 s⁻¹ | Stopped-Flow UV | [1] |
| 6.83 | 21 | 0.31 s⁻¹ | Stopped-Flow UV | [1] |
| pH-dependent | 10 - 40 | k = 6.4 x 10^(6+pH-3850/T) | Stopped-Flow UV | [1] |
| Not Specified | 12 | 1 x 10⁴ min⁻¹ (k_D+) | Infrared Spectroscopy | |
| Not Specified | 24 | 5 x 10⁴ min⁻¹ (k_D+) | Infrared Spectroscopy |
| Not Specified | 32 | 10 x 10⁴ min⁻¹ (k_D+) | Infrared Spectroscopy | |
Note: The equation from Takahashi et al.[1] describes the first-order rate constant for poly-D,L-alanine, using NMA as a model for the peptide group.
Table 2: Spectroscopic Data for N-Methylacetamide and its Deuterated Isotopologues
| Property | Technique | Value / Observation | Solvent | Reference |
|---|---|---|---|---|
| UV Absorbance Change | UV Spectrophotometry | Decrease in absorbance at 227 nm upon NH → ND exchange | D₂O | [1] |
| ¹H NMR (predicted) | NMR Spectroscopy | Signals for N-CH₃ and CO-CH₃ groups | D₂O | [2] |
| Mass Shift (N,N-DMA-d₉) | Mass Spectrometry | M+9 | Not Applicable | |
| Mass Shift (NMA-d₃, acetyl) | Mass Spectrometry | M+3 | Not Applicable | [3][4] |
| Mass Shift (NMA-d₁, amide) | Mass Spectrometry | M+1 | Not Applicable |[5] |
Note: Deuteration at different positions (amide, N-methyl, acetyl) results in distinct mass shifts, which is fundamental for analysis by mass spectrometry.
Experimental Protocols
Precise experimental design is essential for studying NMA deuteration. Below are detailed protocols for key analytical techniques.
Protocol 1: Monitoring Deuteration Kinetics by Stopped-Flow UV Spectrophotometry
This method is ideal for measuring rapid exchange rates by observing the change in UV absorbance as the N-H group is replaced by N-D.[1]
-
Reagent Preparation:
-
Prepare a stock solution of N-Methylacetamide in H₂O.
-
Prepare a buffer solution in D₂O at the desired pD. Note that pD = pH(meter reading) + 0.4.
-
-
Instrumentation:
-
Utilize a stopped-flow spectrophotometer equipped with a UV lamp and a sensitive detector.
-
Ensure the temperature of the mixing cell is precisely controlled using a circulating water bath.
-
-
Procedure:
-
Load one syringe of the stopped-flow apparatus with the NMA solution and the other with the D₂O buffer.
-
Rapidly mix the two solutions. The mixing action triggers the start of the deuteration reaction.
-
Monitor the time-dependent decrease in absorbance at a fixed wavelength (e.g., 227-230 nm). The reaction is complete when the absorbance value stabilizes.
-
-
Data Analysis:
-
Plot the change in absorbance versus time.
-
Fit the resulting curve to a single first-order exponential decay function to extract the observed rate constant (k_obs). A semi-logarithmic plot of the absorbance change versus time should yield a straight line, the slope of which is related to the rate constant.[1]
-
Protocol 2: Analysis of Deuteration by NMR Spectroscopy
NMR spectroscopy provides direct, site-specific information about deuteration. It is the gold standard for determining the extent of deuterium incorporation.[6][7]
-
Sample Preparation:
-
Dissolve a known quantity of N-Methylacetamide in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) that will serve as the deuterium source or simply as the analysis solvent.
-
If catalysis is required, add a catalytic amount of a suitable acid (e.g., DCl) or base (e.g., NaOD).
-
-
Reaction:
-
Incubate the sample at a controlled temperature for a specific duration to allow the exchange to occur. The time can range from minutes to days depending on the conditions.
-
To stop the reaction for analysis (if needed), one can rapidly freeze the sample or adjust the pH to a range where the exchange rate is minimal (pH ~3-4).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
The most direct evidence of amide deuteration is the disappearance or reduction in the integral of the N-H proton signal.
-
For deuteration at methyl groups, the multiplet pattern of the proton signal will change (e.g., a CH₃ singlet becomes a CH₂D doublet of triplets, etc.), and the integral will decrease.
-
-
Quantitative Analysis:
-
The percentage of deuteration can be calculated by comparing the integral of the target proton signal against an internal, non-exchangeable standard or another non-exchangeable proton signal within the molecule itself (e.g., comparing the N-H integral to the C-CH₃ integral).[8]
-
Protocol 3: Analysis of Deuteration by Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive technique for confirming deuteration by measuring the increase in molecular weight.[9][10]
-
Sample Preparation:
-
Perform the deuteration reaction as described in the NMR protocol.
-
Quench the reaction if necessary, often by dilution into a cold, acidic solution (e.g., pH 2.5) to minimize back-exchange.
-
-
MS Analysis:
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) for complex mixtures.
-
Acquire the mass spectrum of the deuterated sample.
-
-
Data Interpretation:
-
Compare the mass spectrum of the deuterated sample to that of an undeuterated standard.
-
Each deuterium incorporated will increase the mass of the molecule by approximately 1.006 Da.
-
The distribution of isotopic peaks will shift to higher m/z values, and the extent of this shift can be used to calculate the average number of incorporated deuterons.
-
Applications in Drug Development
The principles learned from NMA deuteration are directly applied to modify drug molecules to enhance their therapeutic properties.
Modulating Metabolism via the Kinetic Isotope Effect (KIE)
Many drugs are metabolized by cytochrome P450 enzymes through the oxidation of C-H bonds. A primary metabolic pathway for drugs containing an N-methyl group is N-demethylation, where a C-H bond on the methyl group is cleaved in the rate-limiting step.[11]
By replacing the hydrogen atoms on this methyl group with deuterium (N-CH₃ → N-CD₃), the C-D bond, being stronger than the C-H bond, is broken more slowly. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[12] Slowing this metabolic step can lead to:
-
Reduced Clearance: The drug is eliminated from the body more slowly.[11]
-
Increased Half-Life and Exposure: The drug remains at therapeutic concentrations for longer, potentially allowing for lower or less frequent dosing.[13]
-
Metabolic Shunting: If N-demethylation is blocked, the drug may be metabolized through alternative, potentially less toxic, pathways. This can reduce the formation of reactive or toxic metabolites.
Deutetrabenazine, a drug used to treat chorea associated with Huntington's disease, is a prime example where deuteration of methoxy groups significantly improves its pharmacokinetic profile compared to the non-deuterated parent drug.[14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0255184) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. myuchem.com [myuchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Using Hydrogen/Deuterium Exchange Mass Spectrometry to Study Conformational Changes in Granulocyte Colony Stimulating Factor upon PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. volumen 33 número 3 [revistas.unam.mx]
- 13. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safety of N-Methylacetamide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for N-Methylacetamide-d6. The data presented is crucial for professionals handling this substance in research and development settings. Given that this compound is an isotopically labeled variant of N-Methylacetamide, its chemical and toxicological properties are considered analogous to the unlabeled compound. Therefore, safety data for N-Methylacetamide is presented herein.
Core Safety Data
The following tables summarize the key quantitative data from safety data sheets and toxicological studies for N-Methylacetamide.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₃HD₆NO |
| Molecular Weight | 79.13 g/mol |
| Appearance | Colorless to light yellow liquid or solid[1] |
| Melting Point | 26 - 28 °C[2][3] |
| Boiling Point | 204 - 206 °C at 760 mmHg[2][3] |
| Flash Point | 116 °C[2] |
| Autoignition Temperature | 490 °C[2] |
| Density | 0.957 g/mL at 25 °C[3] |
| Vapor Pressure | 2 hPa at 20 °C[2] |
| Solubility | Soluble in water[2] |
| Log Kow (n-octanol/water) | -1.05 |
Table 2: Toxicological Data
| Parameter | Value | Species | Test Guideline |
| LD50 (Oral) | 3,950 mg/kg | Rat (male and female) | OECD Test Guideline 401 |
| LD50 (Oral) | 5,000 mg/kg | Rat | |
| Skin Corrosion/Irritation | Mild skin irritation | Rabbit | OECD Test Guideline 404[4] |
| Serious Eye Damage/Irritation | No eye irritation | Rabbit | OECD Test Guideline 405[4] |
| Germ Cell Mutagenicity | Sister chromatid exchange | Hamster (ovary) | |
| Reproductive Toxicity | Presumed human reproductive toxicant. May damage the unborn child.[4] |
Table 3: Fire and Explosion Hazard Data
| Parameter | Value |
| Upper Explosion Limit | 18.10% |
| Lower Explosion Limit | 3.20% |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[2] |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of safety data. The following sections outline the protocols for key toxicological assessments.
Acute Oral Toxicity (LD50) - OECD Test Guideline 401
The oral LD50 value for N-Methylacetamide was determined following the OECD Test Guideline 401. Although this guideline has been largely replaced by alternative methods that reduce animal use, it was the standard for many years.
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Methodology:
-
Animal Model: Young, healthy adult rats of a single strain are used. Both males and non-pregnant females are tested.
-
Housing and Acclimation: Animals are housed in suitable cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). A 12-hour light/dark cycle is maintained. Standard laboratory diet and drinking water are provided ad libitum. Animals are acclimated for at least five days before the study.
-
Dose Administration:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered orally in a single dose via gavage.
-
At least three dose levels are used, with the aim of identifying a dose that causes mortality in some animals and a dose that is non-lethal.
-
-
Observation:
-
Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for 14 days.
-
Body weights are recorded weekly.
-
-
Pathology:
-
All animals that die during the study and all surviving animals at the end of the 14-day observation period are subjected to a gross necropsy.
-
-
Data Analysis: The LD50 is calculated using a recognized statistical method.
Workflow for Acute Oral Toxicity Testing (OECD 401).
Prenatal Developmental Toxicity Study - OECD Test Guideline 414
N-Methylacetamide is classified as a substance that may damage the unborn child.[4] Studies to determine such effects generally follow OECD Test Guideline 414.
Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.
Methodology:
-
Animal Model: Pregnant rats are commonly used.
-
Dose Administration: The test substance is administered daily to pregnant females, typically from implantation to the day before caesarean section. The oral route (gavage) is common. At least three dose levels and a control group are used.
-
Maternal Observations:
-
Dams are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are recorded regularly.
-
-
Fetal Evaluation:
-
On the day before expected delivery, dams are euthanized, and a caesarean section is performed.
-
The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.
-
Fetuses are weighed and examined for external abnormalities.
-
A subset of fetuses is examined for visceral and skeletal abnormalities.
-
Workflow for Prenatal Developmental Toxicity Study (OECD 414).
Metabolism and Potential Toxicological Pathways
The primary metabolite of N-Methylacetamide in mice has been identified as N-(hydroxymethyl)acetamide. This suggests that the metabolism of N-Methylacetamide involves hydroxylation of the N-methyl group.
While the precise signaling pathways for the reproductive toxicity of N-Methylacetamide are not fully elucidated, the mechanism for many reproductive toxicants involves either direct effects on reproductive tissues or indirect effects through disruption of the endocrine system.
Metabolic pathway of N-Methylacetamide.
Hazard Assessment and Personal Protection
A logical approach to handling this compound involves understanding the hazards, implementing appropriate controls, and being prepared for emergencies.
Hazard Identification
-
Health Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected of damaging fertility or the unborn child.
-
Physical Hazards: Combustible liquid.
Exposure Controls
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
Emergency Procedures
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Logical relationship in hazard management.
References
An In-depth Technical Guide to the Core Applications of N-Methylacetamide-d6 in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental applications of N-Methylacetamide-d6 (NMA-d6), a deuterated isotopologue of N-Methylacetamide, in various research fields. Its unique properties make it an invaluable tool in analytical chemistry, structural biology, and drug metabolism studies.
Use as an Internal Standard in Quantitative LC-MS/MS Analysis
One of the primary applications of NMA-d6 is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of analytes in complex biological matrices. The co-elution of the deuterated standard with the non-labeled analyte allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible results.[1][2]
Quantitative Data
The following table presents representative data for a calibration curve for the quantification of an analyte using NMA-d6 as an internal standard. The data demonstrates the linearity and sensitivity of the method.
| Analyte Concentration (ng/mL) | Analyte Peak Area | NMA-d6 Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,487,987 | 0.010 |
| 5 | 76,170 | 1,502,345 | 0.051 |
| 10 | 151,890 | 1,495,678 | 0.102 |
| 25 | 380,225 | 1,505,112 | 0.253 |
| 50 | 755,450 | 1,499,876 | 0.504 |
| 100 | 1,510,300 | 1,501,234 | 1.006 |
| 250 | 3,789,250 | 1,508,765 | 2.512 |
| 500 | 7,560,100 | 1,495,890 | 5.054 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocol: Quantification of an Analyte in Human Plasma
This protocol provides a general procedure for the quantification of a target analyte in human plasma using NMA-d6 as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and NMA-d6 in methanol.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
Prepare a working internal standard solution of NMA-d6 at a concentration of 100 ng/mL in methanol.
2. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the NMA-d6 working solution (100 ng/mL).
-
For the calibration curve, add 10 µL of the respective analyte working standard solution to blank plasma. For unknown samples, add 10 µL of methanol.
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.[3][4]
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and NMA-d6.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[5]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for quantitative analysis using LC-MS/MS with an internal standard.
Application in NMR Spectroscopy for Studying Peptide and Protein Solvation
N-methylacetamide is widely used as a simple model for the peptide bond in biophysical studies.[6] Deuterated NMA, including NMA-d6, is particularly valuable in Nuclear Magnetic Resonance (NMR) spectroscopy to probe the hydration and dynamics of peptides and proteins. By selectively introducing deuterium, researchers can simplify complex proton NMR spectra and use techniques like Nuclear Overhauser Effect (NOE) spectroscopy to study the interactions between the peptide backbone and surrounding water molecules.[7]
Experimental Protocol: Probing Peptide Bond Hydration using 2D NOESY
This protocol outlines a generalized approach for using deuterated N-methylacetamide to study its hydration in a solvent mixture using 2D NOESY NMR spectroscopy.
1. Sample Preparation:
-
Prepare a solution of NMA-d6 in a solvent mixture of interest (e.g., H₂O/D₂O or a mixture with an organic solvent). The concentration should be optimized for NMR sensitivity, typically in the millimolar range.
-
Transfer the sample to a high-quality NMR tube.
2. NMR Data Acquisition:
-
Acquire a 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer.
-
Key parameters to optimize include:
-
Mixing time (τm): A series of NOESY experiments with varying mixing times (e.g., 50 ms to 500 ms) should be recorded to build up the NOE cross-peaks and to distinguish between direct and spin-diffusion effects.
-
Recycle delay (d1): Should be set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
-
Solvent suppression: A suitable solvent suppression technique (e.g., presaturation or WATERGATE) should be employed to suppress the strong water signal.
-
3. Data Processing and Analysis:
-
Process the 2D NOESY data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify and integrate the volumes of the cross-peaks between the N-H proton of NMA-d6 and the water protons.
-
The presence and intensity of these cross-peaks provide direct evidence of the proximity of water molecules to the amide proton, thus revealing details about the hydration shell around the peptide bond model. The build-up rate of the NOE is related to the distance between the interacting protons.
Logical Relationship: Studying Peptide Solvation with NMA-d6
Caption: Logical relationship of using NMA-d6 in NMR to study protein solvation.
Use as a Tracer in In Vitro Drug Metabolism Studies
Deuterated compounds are valuable tools in drug metabolism research to trace the metabolic fate of a parent drug. By introducing a stable isotope label, the metabolites derived from the drug can be distinguished from endogenous compounds in the biological matrix. NMA-d6 can be used as a tracer to study the metabolism of drugs containing an N-methylacetamide moiety.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a general procedure for assessing the metabolic stability of a compound using human liver microsomes, where NMA-d6 could be used as a tracer.
1. Reagents and Solutions:
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compound (e.g., a drug containing an N-methylacetamide group) and its deuterated analogue (NMA-d6 containing drug).
-
Quenching solution (e.g., cold acetonitrile containing an internal standard for analytical quantification).
2. Incubation Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound (or its deuterated tracer).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold acetonitrile quenching solution.
3. Sample Analysis:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify the formed metabolites.
-
The use of the deuterated tracer allows for the unambiguous identification of metabolites, as they will exhibit a characteristic mass shift corresponding to the number of deuterium atoms.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of metabolism (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Experimental Workflow: In Vitro Drug Metabolism Study
Caption: Workflow for an in vitro drug metabolism study.
References
- 1. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. A Combined Experimental and Theoretical Study of Ion Solvation in Liquid N-Methylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Use of N-Methylacetamide-d6 as an Internal Standard in LC-MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-Methylacetamide-d6 as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The use of a stable isotope-labeled internal standard is a critical component in quantitative mass spectrometry to ensure accuracy and precision by compensating for variations during sample preparation and instrumental analysis.[1] this compound, as a deuterated analog of N-Methylacetamide, is an ideal internal standard due to its similar chemical and physical properties to the analyte, allowing it to co-elute and experience similar ionization effects.
Principle and Application
In quantitative LC-MS analysis, especially in complex biological matrices, matrix effects can significantly impact the accuracy and reproducibility of the results.[2][3][4] These effects, caused by co-eluting compounds from the sample matrix, can lead to ion suppression or enhancement, thereby altering the analyte's signal intensity.[2][4][5]
The ideal internal standard should have chemical and physical properties that are nearly identical to the target analyte. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they co-elute with the unlabeled analyte and are simultaneously measured based on their mass-to-charge ratio (m/z) difference. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which effectively corrects for variability in sample extraction, injection volume, and matrix-induced ionization changes.[6][7]
Logical Relationship: Internal Standard Correction
Caption: Workflow of internal standard-based quantification.
Experimental Protocols
Preparation of Stock and Working Solutions
-
N-Methylacetamide (Analyte) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of N-Methylacetamide.
-
Dissolve in 10 mL of methanol.
-
Store at -20°C.
-
-
This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol.
-
Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with methanol or an appropriate solvent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare an internal standard working solution by diluting the this compound stock solution to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the specific application and instrument sensitivity.
-
Sample Preparation (Protein Precipitation)
This protocol is a general guideline for plasma samples and should be optimized for other matrices.
-
Pipette 50 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Experimental Workflow: Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrument and application.
| Parameter | Suggested Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[6] |
| Autosampler Temp. | 10°C[6] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | N-Methylacetamide: To be determined (e.g., precursor ion [M+H]⁺ -> product ion) This compound: To be determined (e.g., precursor ion [M+H]⁺ -> product ion) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Data Presentation and Method Validation
A comprehensive validation should be performed to ensure the reliability of the analytical method. Key validation parameters are summarized below with example data.
Linearity and Range
The linearity of the method should be assessed by analyzing a series of calibration standards. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 1,520 | 150,100 | 0.0101 | 0.98 | 98.0 |
| 5 | 7,650 | 152,300 | 0.0502 | 5.11 | 102.2 |
| 10 | 15,300 | 151,500 | 0.1010 | 10.05 | 100.5 |
| 50 | 75,800 | 149,800 | 0.5060 | 49.80 | 99.6 |
| 100 | 151,200 | 150,500 | 1.0046 | 101.20 | 101.2 |
| 500 | 755,000 | 149,900 | 5.0367 | 495.50 | 99.1 |
| 1000 | 1,505,000 | 150,200 | 10.0199 | 998.90 | 99.9 |
| Regression | \multicolumn{4}{l}{y = 0.0101x - 0.0005} | r² > 0.995 |
Accuracy and Precision
Accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high).
| QC Level | Nominal Conc. (ng/mL) | n | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 3 | 5 | 2.95 | 98.3 | 4.5 |
| MQC | 80 | 5 | 81.20 | 101.5 | 3.2 |
| HQC | 800 | 5 | 795.60 | 99.5 | 2.8 |
| Acceptance Criteria | 85-115% (90-110% for MQC & HQC) | < 15% |
Matrix Effect
The matrix effect should be assessed to ensure that components in the biological matrix do not interfere with the ionization of the analyte or internal standard.[5] This can be evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
Matrix Effect Assessment Workflow
Caption: Workflow for assessing matrix effects.
| QC Level | Analyte Peak Area in Neat Solution (A) | Analyte Peak Area in Post-Spiked Matrix (B) | Matrix Effect (%) (B/A * 100) | IS-Normalized Matrix Effect (%) |
| LQC | 4,510 | 4,380 | 97.1 | 99.2 |
| HQC | 452,000 | 445,500 | 98.6 | 100.5 |
| Acceptance Criteria | CV < 15% |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of N-Methylacetamide in complex matrices by LC-MS. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte during sample processing and analysis, thereby effectively compensating for potential variations and matrix effects. Proper method development and validation, as outlined in these protocols, are essential for achieving accurate and precise results in research, clinical, and drug development settings.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
Application Notes and Protocols: N-Methylacetamide-d6 for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance changes across different biological states. Mass spectrometry-based approaches are central to this field, often relying on the incorporation of stable isotopes to differentiate and quantify proteins from various samples. Isotopic labeling can be achieved through metabolic incorporation, enzymatic reactions, or chemical derivatization.
This document details a proposed protocol for the use of N-Methylacetamide-d6 as a novel chemical labeling reagent for relative quantitative proteomics. N-Methylacetamide is a simple molecule that mimics the peptide backbone. Its deuterated isotopologue, this compound, provides a stable, heavy-labeled counterpart for mass spectrometric analysis. The proposed method is based on the well-established principle of chemical derivatization of peptides, offering a new avenue for introducing isotopic labels for comparative proteomic analysis. This technique is presented as a potential alternative to existing chemical labeling methods.
Principle of the Method
The proposed protocol utilizes a carbodiimide-mediated coupling reaction to label the carboxyl groups of peptides with either the "light" (d0) or "heavy" (d6) isotopologue of N-Methylacetamide. This reaction targets the C-terminus of peptides as well as the side chains of aspartic and glutamic acid residues.
In a typical binary comparison, one peptide sample is labeled with N-Methylacetamide, while the other is labeled with this compound. The labeled samples are then mixed in a 1:1 ratio, and the peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference of 6 Da between the light and heavy labeled peptides allows for their distinct detection in the mass spectrometer. The relative abundance of a given peptide in the two original samples is determined by comparing the peak intensities of the light and heavy labeled peptide pairs.
Experimental Protocols
Materials and Reagents
-
N-Methylacetamide (light)
-
This compound (heavy)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
Protein samples for comparison (e.g., control vs. treated cells)
Protocol 1: Protein Extraction and Digestion
-
Cell Lysis: Lyse cell pellets in a buffer containing 8 M urea and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
-
Reduction and Alkylation:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 SPE cartridge. Elute the peptides and dry them in a vacuum centrifuge.
Protocol 2: Peptide Labeling with N-Methylacetamide-d0/d6
-
Reconstitute Peptides: Resuspend the dried peptide samples in a coupling buffer (e.g., 100 mM MES buffer, pH 6.0).
-
Prepare Labeling Reagents:
-
Prepare a 1 M solution of N-Methylacetamide (light) in the coupling buffer.
-
Prepare a 1 M solution of this compound (heavy) in the coupling buffer.
-
Prepare a fresh solution of 100 mg/mL EDC in coupling buffer.
-
Prepare a fresh solution of 100 mg/mL NHS in coupling buffer.
-
-
Labeling Reaction:
-
To the "light" sample, add NHS and EDC to activate the carboxyl groups.
-
Immediately add the "light" N-Methylacetamide solution.
-
To the "heavy" sample, add NHS and EDC.
-
Immediately add the "heavy" this compound solution.
-
Incubate both reactions at room temperature for 2 hours.
-
-
Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 15 minutes.
-
Sample Mixing: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Final Cleanup: Desalt the mixed, labeled peptides using a C18 SPE cartridge. Elute the peptides and dry them in a vacuum centrifuge.
Protocol 3: LC-MS/MS Analysis
-
Reconstitution: Resuspend the final peptide sample in a solution of 0.1% formic acid for LC-MS/MS analysis.
-
Chromatography: Separate the peptides on a reverse-phase HPLC column using a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full MS scans to detect the peptide precursor ions.
-
MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., by HCD or CID) to obtain sequence information.
-
Protocol 4: Data Analysis
-
Database Search: Search the raw MS/MS data against a protein database using a search engine like MaxQuant, Proteome Discoverer, or Mascot.
-
Specify trypsin as the enzyme.
-
Include carbamidomethylation of cysteine as a fixed modification.
-
Include oxidation of methionine as a variable modification.
-
Define the "light" (N-Methylacetylation) and "heavy" (N-Methylacetylation-d6) modifications on aspartic acid, glutamic acid, and the peptide C-terminus as variable modifications for quantification.
-
-
Quantification: The software will identify peptide pairs with a 6 Da mass difference and calculate the ratio of the heavy to light peak intensities.
-
Protein Ratios: Protein abundance ratios are calculated based on the median or average of the peptide ratios for that protein.
-
Statistical Analysis: Perform statistical analysis to identify proteins with significantly altered abundance between the two samples.
Data Presentation
The quantitative data generated from this protocol can be summarized in the following tables.
Table 1: Hypothetical Quantitative Results for Differentially Abundant Peptides
| Peptide Sequence | Gene Name | Light Intensity (Arbitrary Units) | Heavy Intensity (Arbitrary Units) | Ratio (Heavy/Light) |
| VGPSGDISGNLFINVK | HSP90AA1 | 1.2 x 10^8 | 2.5 x 10^8 | 2.08 |
| TDAAVSFAK | ACTB | 5.6 x 10^9 | 5.4 x 10^9 | 0.96 |
| LGEHNIDVLEGNEQFINAAK | GAPDH | 8.1 x 10^8 | 3.9 x 10^8 | 0.48 |
| FAEESNFNLVEK | ENO1 | 3.4 x 10^7 | 3.5 x 10^7 | 1.03 |
| IWHHTFYNELR | CA2 | 9.5 x 10^6 | 2.8 x 10^7 | 2.95 |
Table 2: Hypothetical Protein Quantification Summary
| Protein Accession | Gene Name | Number of Peptides Quantified | Fold Change (Heavy/Light) | p-value | Regulation |
| P07900 | HSP90AA1 | 5 | 2.15 | 0.001 | Upregulated |
| P60709 | ACTB | 12 | 0.98 | 0.85 | Unchanged |
| P04406 | GAPDH | 8 | 0.51 | 0.005 | Downregulated |
| P06733 | ENO1 | 6 | 1.05 | 0.72 | Unchanged |
| P00918 | CA2 | 3 | 2.89 | 0.002 | Upregulated |
Visualizations
N-Methylacetamide-d6 for NMR Sample Preparation of Biomolecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylacetamide (NMA) serves as a fundamental model for the peptide bond, making its deuterated analogue, N-Methylacetamide-d6 (NMA-d6), a valuable tool in nuclear magnetic resonance (NMR) spectroscopy for the study of biomolecules. The substitution of protons with deuterium in NMA-d6 minimizes solvent signals in ¹H NMR spectra, allowing for unobstructed observation of the biomolecular resonances. This application note provides detailed protocols for the use of NMA-d6 in the preparation of protein and nucleic acid samples for NMR studies, particularly for investigating molecular interactions, conformational changes, and protein folding/unfolding processes.
NMA-d6 can be employed as a co-solvent to probe the stability of biomolecules and to mimic the crowded intracellular environment. By observing chemical shift perturbations and changes in other NMR parameters upon titration with NMA-d6, researchers can gain insights into the solvent-accessible surfaces of proteins and nucleic acids, as well as the thermodynamics of their conformational landscapes.
Applications
-
Protein Folding and Unfolding Studies: NMA-d6 can be used as a mild denaturant or stabilizing agent to study the conformational transitions of proteins. By monitoring NMR spectral changes at varying concentrations of NMA-d6, the process of protein unfolding or refolding can be characterized at an atomic level.
-
Ligand and Fragment Screening: In drug discovery, understanding the binding of small molecules to a target biomolecule is crucial. NMA-d6 can be used to assess the stability of the target in different solvent conditions, which can be relevant for fragment-based screening where co-solvents are often used.
-
Mimicking the Peptide Backbone Environment: Due to its structural similarity to the peptide bond, NMA-d6 can be used to study how the local environment of the peptide backbone influences the structure and dynamics of a biomolecule.
-
Nucleic Acid Conformational Studies: The principles applied to proteins can also be extended to nucleic acids to study their conformational dynamics and stability in the presence of a peptide-like molecule.
Data Presentation: Quantitative Parameters for NMR Sample Preparation
The following tables summarize key quantitative data for the preparation of biomolecular NMR samples using this compound.
Table 1: Recommended Concentration Ranges for Biomolecular NMR Samples
| Biomolecule Type | Concentration (µM) | Purpose of Study |
| Proteins (< 25 kDa) | 100 - 500 | Structural Studies, Titrations |
| Proteins (> 25 kDa) | 50 - 250 | TROSY-based experiments |
| Nucleic Acids | 200 - 1000 | Structural and Dynamic Studies |
| Peptides | 500 - 5000 | High-resolution structural analysis |
Table 2: Typical Buffer Conditions for Biomolecular NMR
| Buffer Component | Concentration | Purpose |
| Buffering Agent (e.g., Phosphate, Tris, HEPES) | 20 - 50 mM | Maintain a stable pH |
| Salt (e.g., NaCl, KCl) | 50 - 150 mM | Mimic physiological ionic strength |
| D₂O | 5 - 10% (v/v) | Provide a lock signal for the NMR spectrometer |
| This compound | 0 - 8 M | As a co-solvent or denaturant (titrated) |
Experimental Protocols
Protocol 1: Preparation of a Protein NMR Sample for NMA-d6 Titration
This protocol describes the preparation of a uniformly ¹⁵N-labeled protein sample for a titration experiment with NMA-d6 to monitor chemical shift perturbations.
Materials:
-
Lyophilized ¹⁵N-labeled protein
-
This compound (NMA-d6)
-
Deuterium oxide (D₂O)
-
Standard NMR buffer components (e.g., Sodium Phosphate, NaCl)
-
High-quality NMR tubes
-
Pipettes and other standard laboratory equipment
Procedure:
-
Prepare a Concentrated Stock Solution of the Protein:
-
Dissolve the lyophilized ¹⁵N-labeled protein in a minimal amount of NMR buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 6.5) to achieve a concentration of approximately 1 mM.
-
Ensure the protein is fully dissolved by gentle vortexing or pipetting.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Prepare a Concentrated Stock Solution of NMA-d6:
-
Prepare an 8 M stock solution of NMA-d6 in the same NMR buffer used for the protein. Note: The concentration may need to be adjusted based on the solubility of NMA-d6 and the experimental requirements.
-
-
Prepare the Initial NMR Sample (0 M NMA-d6):
-
In a clean microcentrifuge tube, combine the following:
-
Protein stock solution to a final concentration of 100-200 µM.
-
NMR buffer to bring the total volume to 500 µL.
-
Add D₂O to a final concentration of 10% (v/v) for the spectrometer lock.
-
-
Transfer the final solution to a high-quality NMR tube.
-
-
Acquire the Initial NMR Spectrum:
-
Record a 2D ¹H-¹⁵N HSQC spectrum of the initial sample. This will serve as the reference spectrum.
-
-
Perform the Titration:
-
Add small aliquots of the concentrated NMA-d6 stock solution directly to the NMR tube.
-
After each addition, gently mix the sample by inverting the tube and allow it to equilibrate for a few minutes.
-
Record a 2D ¹H-¹⁵N HSQC spectrum after each addition.
-
Continue the titration until the desired final concentration of NMA-d6 is reached or until significant protein precipitation is observed.
-
-
Data Analysis:
-
Process and analyze the series of HSQC spectra to track the chemical shift perturbations of the backbone amide resonances as a function of NMA-d6 concentration.
-
Caption: Workflow for NMA-d6 titration NMR experiment.
Protocol 2: Preparing a Nucleic Acid Sample for Stability Studies with NMA-d6
This protocol outlines the preparation of an RNA or DNA sample to investigate its structural stability in the presence of NMA-d6.
Materials:
-
Lyophilized RNA or DNA sample
-
This compound (NMA-d6)
-
Deuterium oxide (D₂O)
-
NMR buffer components (e.g., Sodium Phosphate, NaCl, EDTA)
-
High-quality NMR tubes
Procedure:
-
Resuspend the Nucleic Acid:
-
Dissolve the lyophilized nucleic acid in the NMR buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.8) to a final concentration of approximately 0.5-1.0 mM.
-
Anneal the nucleic acid if it is double-stranded by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Prepare a Series of NMA-d6 Concentrations:
-
Prepare a series of NMR buffers containing different fixed concentrations of NMA-d6 (e.g., 0 M, 1 M, 2 M, 4 M, 6 M, 8 M).
-
Ensure each buffer also contains 10% (v/v) D₂O.
-
-
Prepare Individual NMR Samples:
-
For each NMA-d6 concentration, prepare a separate NMR sample by dissolving the lyophilized nucleic acid directly in the corresponding NMA-d6 containing buffer to the desired final nucleic acid concentration.
-
Alternatively, a concentrated stock of the nucleic acid can be diluted into the various NMA-d6 buffers.
-
Transfer each solution to a separate, labeled NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D ¹H NMR spectra for each sample.
-
For more detailed analysis, 2D experiments such as NOESY or TOCSY can be performed.
-
-
Data Analysis:
-
Analyze the imino proton region of the 1D ¹H spectra to monitor the stability of base pairing as a function of NMA-d6 concentration.
-
Changes in chemical shifts and line broadening can provide insights into conformational changes and unfolding.
-
Caption: Logic of using NMA-d6 to probe biomolecular stability.
Concluding Remarks
The use of this compound in biomolecular NMR sample preparation offers a powerful approach to investigate the structure, dynamics, and stability of proteins and nucleic acids. The protocols provided here serve as a starting point for designing experiments tailored to specific research questions. Careful optimization of sample conditions and NMR experimental parameters will be crucial for obtaining high-quality, interpretable data. By leveraging the unique properties of NMA-d6 as a peptide bond mimic and a co-solvent, researchers can gain valuable insights into the fundamental principles governing biomolecular function.
Application of N-Methylacetamide-d6 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Methylacetamide-d6 (NMA-d6), a deuterated isotopologue of N-Methylacetamide (NMA), in drug metabolism and pharmacokinetic studies. The inclusion of deuterium atoms in NMA-d6 makes it a valuable tool for two primary applications: as a stable isotope-labeled internal standard (SIL-IS) for robust bioanalytical quantification and for investigating the kinetic isotope effect in metabolic pathways.
Application 1: this compound as an Internal Standard for Bioanalysis
The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] A SIL-IS like NMA-d6 is chemically and physically almost identical to the analyte (NMA), ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This co-behavior allows the SIL-IS to effectively compensate for variability in sample processing and matrix effects, leading to enhanced accuracy and precision.[2][3]
Experimental Protocol: Quantification of N-Methylacetamide in Human Plasma by LC-MS/MS
This protocol describes a method for the quantification of NMA in human plasma using NMA-d6 as an internal standard. NMA is a known metabolite of N,N-Dimethylacetamide (DMAC), a widely used industrial solvent.[4][5][6]
1. Materials and Reagents:
-
N-Methylacetamide (NMA) reference standard
-
This compound (NMA-d6) internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
2. Preparation of Stock and Working Solutions:
-
NMA Stock Solution (1 mg/mL): Accurately weigh and dissolve NMA in methanol.
-
NMA-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve NMA-d6 in methanol.
-
NMA Working Solutions: Serially dilute the NMA stock solution with 50:50 (v/v) ACN:water to prepare calibration standards and quality control (QC) samples.
-
NMA-d6 Internal Standard Working Solution (100 ng/mL): Dilute the NMA-d6 stock solution with 50:50 (v/v) ACN:water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 200 µL of the NMA-d6 internal standard working solution (100 ng/mL) in acetonitrile to each well.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate NMA from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
NMA: Precursor ion > Product ion (to be determined by infusion of the reference standard).
-
NMA-d6: Precursor ion > Product ion (to be determined by infusion of the reference standard).
-
5. Data Analysis:
-
Quantify NMA in plasma samples by calculating the peak area ratio of NMA to NMA-d6.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of NMA in the QC and unknown samples from the calibration curve using a weighted linear regression.
Data Presentation: Bioanalytical Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ± 15% (± 20% for LLOQ) |
| Precision (% CV) at LLOQ, LQC, MQC, HQC | < 15% (< 20% for LLOQ) |
| Matrix Effect | Normalized to IS, within acceptable limits |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under tested conditions |
Workflow for Bioanalytical Quantification using NMA-d6
Caption: Workflow for the quantification of NMA using NMA-d6 as an internal standard.
Application 2: Investigating Metabolic Pathways via the Kinetic Isotope Effect
Deuteration of a molecule at a site of metabolism can slow down the rate of the metabolic reaction. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. By comparing the metabolism of a deuterated compound to its non-deuterated counterpart, researchers can elucidate metabolic pathways and identify rate-limiting steps.[7]
NMA-d6 can be used as a tool to study the secondary metabolism of drugs that produce NMA as a metabolite. For example, if a parent drug is metabolized to an N-methyl-containing intermediate which is then further metabolized to NMA, using a deuterated version of the parent drug (d6 on the N-methyl group) would result in the formation of NMA-d6. This allows for the precise tracking and quantification of this specific metabolic pathway.
Experimental Protocol: Investigating N-Demethylation using NMA-d6
This protocol describes an in vitro experiment using human liver microsomes to investigate the N-demethylation pathway of a hypothetical drug, "Drug-X," which is metabolized to NMA.
1. Materials and Reagents:
-
Drug-X (non-deuterated)
-
Drug-X-d6 (deuterated at the N-methyl group that becomes NMA)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
NMA and NMA-d6 reference standards for identification
2. In Vitro Incubation:
-
Prepare two sets of incubation mixtures in phosphate buffer (pH 7.4): one for Drug-X and one for Drug-X-d6.
-
To each reaction vessel, add HLM (final protein concentration of 0.5 mg/mL) and the respective drug (final concentration of 1 µM).
-
Pre-warm the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding 3 volumes of ice-cold acetonitrile.
-
Include control incubations without NADPH to assess non-enzymatic degradation.
3. Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS.
-
Monitor for the formation of NMA from the Drug-X incubation and NMA-d6 from the Drug-X-d6 incubation.
4. Data Analysis:
-
Plot the formation of NMA and NMA-d6 over time.
-
Calculate the rate of formation for both metabolites.
-
The ratio of the formation rates (RateNMA / RateNMA-d6) provides an estimate of the kinetic isotope effect. A value significantly greater than 1 indicates that C-H bond cleavage is a rate-limiting step in the N-demethylation of Drug-X.
Signaling Pathway Diagram: The Kinetic Isotope Effect on N-Demethylation
Caption: The kinetic isotope effect on the N-demethylation of a hypothetical drug.
By utilizing this compound in these applications, researchers can achieve more reliable and accurate data in pharmacokinetic studies and gain deeper insights into the mechanisms of drug metabolism. These approaches are crucial for the development of safer and more effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Using N-Methylacetamide-d6 as a Tracer in Biological Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), can subtly alter the physicochemical properties of a molecule without significantly changing its biological activity. This alteration, primarily the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, gives rise to the kinetic isotope effect (KIE). The KIE can retard metabolic reactions that involve the cleavage of a C-H bond, providing a powerful method to investigate metabolic pathways, enhance drug exposure, and improve pharmacokinetic profiles.
N-Methylacetamide-d6 (NMA-d6), in which the six hydrogen atoms of the N-methyl and acetyl groups are replaced with deuterium, serves as an excellent tracer and metabolic probe. It can be used as a stable isotope-labeled internal standard for the quantitative analysis of N-methylacetamide (NMA) or as a tool to investigate the N-demethylation and deacetylation pathways of parent drug candidates. This document provides detailed application notes and protocols for utilizing NMA-d6 in biological systems.
Applications of this compound
-
Metabolic Pathway Elucidation: By comparing the metabolic fate of a deuterated compound to its non-deuterated counterpart, researchers can identify the primary sites of metabolism. If N-demethylation is a significant metabolic route for a drug, the use of an N-trideuteromethyl (N-CD3) analog will slow this process, potentially revealing or amplifying minor metabolic pathways.
-
Pharmacokinetic (PK) Profile Modulation: The KIE can be leveraged to improve the PK properties of a drug. By slowing the rate of metabolism, deuteration can lead to a longer half-life, increased systemic exposure (AUC), and potentially a lower or less frequent dosing regimen.[1][2]
-
Quantitative Bioanalysis: NMA-d6 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of NMA in biological matrices.[3] Its chemical properties are nearly identical to NMA, ensuring similar extraction recovery and chromatographic behavior, while its different mass allows for clear distinction by the mass spectrometer.
Experimental Protocols
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is designed to assess the metabolic stability of a compound and determine the kinetic isotope effect of deuteration on its metabolism.
Objective: To compare the rate of metabolism of a non-deuterated compound (e.g., a drug with an N-methylacetamide moiety) and its N-methyl-d3 analog in human or rat liver microsomes.
Materials:
-
Test compound (non-deuterated) and its N-methyl-d3 analog (e.g., a hypothetical drug "Drug-NMA" and "Drug-NMA-d3")
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator or shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and the liver microsome suspension to 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the test compound (non-deuterated or deuterated) to the pre-warmed master mix to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the liver microsome suspension (final protein concentration typically 0.5 mg/mL).
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to a tube containing an equal volume of cold acetonitrile to stop the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method. NMA-d6 can be used as an internal standard for this analysis.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
The kinetic isotope effect (KIE) is determined by the ratio of the intrinsic clearance of the non-deuterated compound to the deuterated compound (KIE = CLint(H) / CLint(D)).
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for an in vivo pharmacokinetic study in rats to compare a deuterated drug with its non-deuterated analog.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound and its deuterated analog following oral administration to rats.
Materials:
-
Male Sprague Dawley rats (or other appropriate strain)
-
Test compound and its deuterated analog formulated for oral administration (e.g., in a vehicle like 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant like EDTA)
-
Centrifuge
-
Freezer for plasma storage (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats. A crossover design with an adequate washout period can also be employed.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and its major metabolites in plasma. NMA-d6 can be used as an internal standard.
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½: Elimination half-life.
-
-
Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.
Data Presentation
The quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Metabolic Stability of a Hypothetical Drug and its Deuterated Analog
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Kinetic Isotope Effect (KIE) |
| Drug-NMA (Non-deuterated) | 30 | 23.1 | 2.0 |
| Drug-NMA-d3 (Deuterated) | 60 | 11.5 |
Table 2: Pharmacokinetic Parameters of a Hypothetical Drug and its Deuterated Analog in Rats (10 mg/kg, oral)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t½ (h) |
| Drug-NMA (Non-deuterated) | 500 | 1.0 | 2500 | 4.0 |
| Drug-NMA-d3 (Deuterated) | 675 (+35%) | 1.0 | 5050 (+102%) | 6.5 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: Metabolic pathway of a hypothetical drug with an N-methylacetamide moiety.
Caption: The kinetic isotope effect slows N-demethylation of the deuterated drug.
Caption: General experimental workflow for in vitro and in vivo metabolism studies.
Conclusion
This compound is a versatile tool for researchers in drug discovery and development. Its application as a tracer allows for the detailed investigation of metabolic pathways and the strategic modulation of pharmacokinetic profiles. The protocols and data presentation formats provided herein offer a framework for the effective use of NMA-d6 and other deuterated compounds in biological systems, ultimately contributing to the development of safer and more effective medicines.
References
Application Note: Quantitative Analysis of N-Methylacetamide in Pharmaceutical Processes using GC-MS with N-Methylacetamide-d6 as an Internal Standard
Abstract
This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of N-Methylacetamide (NMA) in pharmaceutical samples. N-Methylacetamide is a versatile organic solvent and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Monitoring its concentration is crucial for process control and ensuring the quality of the final product. The method employs a stable isotope-labeled internal standard, N-Methylacetamide-d6, to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. The protocol is designed for researchers, scientists, and drug development professionals involved in process development, quality control, and impurity profiling.
Introduction
N-Methylacetamide (CAS No. 79-16-3) is a colorless, hygroscopic liquid or solid with excellent solvent properties for a wide range of polar and nonpolar substances.[1][2] Its utility as a solvent and a reactant makes it a common substance in the pharmaceutical and chemical industries.[1][2][4] Residual levels of NMA in drug substances or products need to be monitored and controlled. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for the separation and quantification of volatile and semi-volatile compounds like NMA in complex matrices.
The use of a stable isotope-labeled internal standard, such as this compound, is a well-established strategy to improve the accuracy and precision of quantitative GC-MS methods. The internal standard co-elutes with the analyte of interest and behaves similarly during sample preparation and analysis, thus compensating for any potential sample loss or variability in injection volume and ionization efficiency.
This application note provides a comprehensive protocol for the GC-MS analysis of N-Methylacetamide using this compound as an internal standard, including sample preparation, instrument parameters, and method validation guidelines.
Experimental Protocols
Materials and Reagents
-
N-Methylacetamide (NMA): Reference standard (≥99% purity)
-
This compound (NMA-d6): (Isotopic purity ≥98%)
-
Methanol: HPLC or GC gradient grade
-
Dichloromethane: GC grade
-
Sample Matrix: (e.g., specific API, reaction mixture, or placebo)
-
Volumetric flasks, pipettes, and autosampler vials
Standard and Sample Preparation
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
Analyte (NMA) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Methylacetamide and dissolve it in 10 mL of methanol in a volumetric flask.
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the NMA stock solution into a constant volume of the IS stock solution and diluting with the sample matrix solvent (e.g., dichloromethane or a solution of the dissolved drug product). A typical concentration range could be 0.1 µg/mL to 100 µg/mL of NMA, with a constant IS concentration (e.g., 10 µg/mL).
Sample Preparation: Accurately weigh a known amount of the pharmaceutical sample (e.g., 100 mg of drug substance) into a suitable container. Add a precise volume of the IS stock solution and the extraction solvent (e.g., dichloromethane). Vortex or sonicate to ensure complete dissolution and extraction of NMA. Centrifuge if necessary to pellet any undissolved solids. Transfer an aliquot of the supernatant into a GC-MS vial for analysis.
GC-MS Instrumentation and Conditions
The following parameters are based on a typical gas chromatography-mass spectrometry system and may be adapted for other instruments. A method for the analysis of amide compounds, including N-Methylacetamide, has been described and these conditions are a suitable starting point.[5]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-WAX (30 m x 0.25 mm, 0.5 µm) or equivalent polar column. An Rxi-624sil MS column has also been shown to be effective for amide compound analysis.[5] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.3 mL/min[5] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 15 °C/min to 240 °C, and hold for 5 minutes. |
| Transfer Line Temp. | 250 °C |
| Ion Source Temp. | 230 °C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Mass Spectrometer Settings (SIM Mode)
Based on the mass spectra of N-Methylacetamide and the expected fragmentation of this compound, the following ions are recommended for monitoring. The molecular weight of NMA is 73.09 g/mol and prominent ions are observed at m/z 73, 58, 43, and 30.[6] The molecular weight of NMA-d6 is approximately 79.13 g/mol .[7]
| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| N-Methylacetamide (NMA) | 73 | 58, 43 |
| This compound (IS) | 79 | 61, 46 |
Data Presentation and Method Validation
The method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8]
Linearity
Linearity should be assessed by analyzing a series of calibration standards over the desired concentration range. The response ratio (peak area of NMA / peak area of NMA-d6) is plotted against the concentration of NMA.
| Concentration (µg/mL) | Response Ratio (Analyte/IS) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 50.0 | Example Value |
| 100.0 | Example Value |
| Correlation Coefficient (r²) | > 0.995 |
Precision
Precision is evaluated by repeatedly analyzing samples at the same concentration. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
| Parameter | Concentration (µg/mL) | %RSD (n=6) |
| Repeatability | 10.0 | < 5% |
| Intermediate Precision | 10.0 | < 10% |
Accuracy
Accuracy is determined by spiking a known amount of NMA into a sample matrix and calculating the percent recovery.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Low | 1.0 | Example Value | 90-110% |
| Medium | 10.0 | Example Value | 90-110% |
| High | 50.0 | Example Value | 90-110% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
| Parameter | Value |
| LOD | Example: 0.05 µg/mL |
| LOQ | Example: 0.15 µg/mL |
Visualizations
GC-MS Method Development Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 3. N-Methylacetamide | 79-16-3 [chemicalbook.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 6. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pharmaguru.co [pharmaguru.co]
Application Notes: N-Methylacetamide-d6 in Studying Protein Hydration and Dynamics
Introduction
N-Methylacetamide (NMA) serves as a fundamental model for the peptide linkage (-CONH-) that constitutes the backbone of proteins.[1][2] Its deuterated isotopologue, N-Methylacetamide-d6 (NMA-d6), is an invaluable tool for researchers, scientists, and drug development professionals investigating the intricate relationship between proteins and their surrounding water molecules. The substitution of hydrogen with deuterium atoms in the two methyl groups provides a unique spectroscopic signature, enabling precise measurements of protein hydration and dynamics without interference from the overwhelming signals of non-deuterated components. These studies are critical for understanding protein folding, stability, and function.[3]
This document provides detailed application notes and protocols for the use of NMA-d6 in studying protein hydration and dynamics, with a focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Neutron Scattering, and Terahertz (THz) Spectroscopy.
Application: Probing Site-Resolved Hydration Dynamics with NMR Spectroscopy
This compound is particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy to study the dynamics of water molecules at the protein surface. By using deuterated NMA, researchers can minimize the background ¹H signals, allowing for a clearer observation of the interactions between water protons and the protein. Solution NMR, through the measurement of nuclear Overhauser effects (NOEs) between hydration water and the protein, provides a site-resolved view of these interactions.[3][4] Encapsulating the protein in a reverse micelle can further enhance these measurements by suppressing hydrogen exchange and eliminating bulk water signals.[4][5]
Experimental Protocol: 2D Water-Selective ¹⁵N-NOESY-HSQC
This protocol outlines the steps for a 2D water-selective ¹⁵N-NOESY-HSQC experiment to measure the NOE between water and the amide protons of a ¹⁵N-labeled protein in the presence of NMA-d6 as a model system or co-solvent.
Objective: To quantitatively measure the cross-relaxation rates between water protons and specific amide protons on the protein surface.
Materials:
-
¹⁵N-labeled protein of interest
-
This compound (NMA-d6)
-
Deuterated buffer components
-
NMR spectrometer equipped with a cryoprobe
-
Standard NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the ¹⁵N-labeled protein in a deuterated buffer to the desired concentration.
-
Add NMA-d6 to the solution. The concentration will depend on the specific experimental goals, ranging from a co-solvent to a model peptide system.
-
Transfer the final solution to a clean NMR tube.
-
-
Spectrometer Setup:
-
Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the sample temperature, typically between 25°C and 40°C.
-
-
Data Acquisition:
-
Collect a series of 2D water-selective ¹⁵N-NOESY-HSQC and ¹⁵N-ROESY-HSQC experiments.[4]
-
Use a range of mixing times for the NOESY experiments (e.g., 20, 40, 60, 80, 100, 140, 180, 240, 300, 500 ms) to build up the NOE.[4]
-
For ROESY experiments, use shorter mixing times (e.g., 10, 15, 20, 25, 30, 35, 40, 50, 75, 150 ms).[4]
-
Employ a water-selective pulse, such as a 15 ms sinx/x pulse, for water excitation.[4]
-
To suppress artifacts from hydrogen exchange, a band-selective decoupling experiment can be performed.[4]
-
-
Data Processing and Analysis:
-
Process the collected data using appropriate software (e.g., NMRPipe, Sparky).
-
Measure the peak intensities of the cross-peaks between water and the amide protons at each mixing time.
-
Correct for any artifacts, such as those arising from hydrogen exchange-relayed magnetization.[4]
-
Calculate the NOE and ROE cross-relaxation rates (σNOE and σROE) by fitting the buildup curves of the peak intensities.
-
The ratio of σNOE/σROE provides a quantitative measure of the local water dynamics. A ratio approaching -0.5 indicates a rigidly bound water molecule.[6]
-
Data Presentation
| Parameter | Description | Typical Value Range | Reference |
| σNOE | NOE cross-relaxation rate | Varies with protein system | [4] |
| σROE | ROE cross-relaxation rate | Varies with protein system | [4] |
| σNOE/σROE Ratio | Indicator of local water mobility | -0.5 (rigidly bound) to positive values | [4][6] |
| Mixing Times (NOE) | Duration for magnetization transfer | 20 - 500 ms | [4] |
| Mixing Times (ROE) | Duration for magnetization transfer in the rotating frame | 10 - 150 ms | [4] |
Experimental Workflow: NMR Hydration Studies
Caption: Workflow for NMR-based protein hydration studies.
Application: Characterizing Protein and Hydration Water Dynamics with Neutron Scattering
Neutron scattering is a powerful technique for studying the dynamics of proteins and their hydration water on a picosecond to nanosecond timescale.[7] The use of NMA-d6, in conjunction with a perdeuterated protein and H₂O, allows for the specific probing of hydration water dynamics. Conversely, using a protonated protein with D₂O allows for the study of the protein's internal dynamics.[7] Quasielastic Neutron Scattering (QENS) is particularly well-suited for these investigations.[8]
Experimental Protocol: Quasielastic Neutron Scattering (QENS)
Objective: To measure the diffusive motions of hydration water around a protein using a perdeuterated protein and NMA-d6 hydrated with H₂O.
Materials:
-
Perdeuterated protein
-
This compound (if used as a component of the system)
-
H₂O for hydration
-
Flat aluminum sample holder with indium wire seal
-
Desiccator with P₂O₅ and a separate one with H₂O
-
Neutron backscattering spectrometer
Procedure:
-
Sample Preparation (Hydrated Powder):
-
Thoroughly clean the aluminum sample holder.[7]
-
Place a known amount of lyophilized, perdeuterated protein (and NMA-d6 if applicable) into the sample holder.
-
Dry the sample in a desiccator containing P₂O₅ until a constant weight is achieved.[7]
-
Transfer the sample to a desiccator containing H₂O to achieve the desired hydration level (h = grams of H₂O per gram of protein). Monitor the weight gain to control the hydration level.[9]
-
Seal the sample holder with the indium wire to ensure it is airtight.
-
-
Instrument Setup:
-
Mount the sample in the cryofurnace of the neutron backscattering spectrometer.
-
Define the temperature range for the experiment (e.g., 200 K to 310 K).
-
-
Data Acquisition:
-
Data Analysis:
-
The raw data is corrected for background and detector efficiency.
-
The scattering function, S(Q, ω), is analyzed. The quasielastic broadening of the central peak provides information about the diffusive motions of the water molecules.
-
Models, such as the jump-diffusion model, can be fitted to the data to extract parameters like the diffusion coefficient (D) and residence time (τ).
-
The Mean Squared Displacement (MSD) can be calculated to quantify the amplitude of atomic motions.[9][11]
-
Data Presentation
| Parameter | Description | Typical Value Range | Reference |
| Hydration Level (h) | Grams of D₂O or H₂O per gram of protein | 0.05 < h < 0.38 | [9] |
| Mean Squared Displacement (MSD) | Measure of the average atomic displacement | Varies with temperature and hydration | [9][12] |
| Diffusion Coefficient (D) | Rate of translational motion of water | 10⁻⁵ - 10⁻⁷ cm²/s | [13] |
| Residence Time (τ) | Average time between diffusive jumps | ps - ns | [11] |
Logical Relationship: Neutron Scattering Experiment Components
Caption: Components of a QENS experiment for hydration dynamics.
Application: Investigating Collective Vibrational Modes with Terahertz (THz) Spectroscopy
Terahertz (THz) spectroscopy probes low-frequency collective motions in biomolecules and their surrounding water, typically in the 0.1-15 THz range.[14] These motions are crucial for protein function. NMA-d6 can be used in THz studies to alter the vibrational modes involving the methyl groups, helping to assign specific spectral features. The absorption spectrum in the THz region is sensitive to hydrogen bond networks and can reveal the extent of the dynamical hydration shell around a protein.[15][16]
Experimental Protocol: Terahertz Time-Domain Spectroscopy (THz-TDS)
Objective: To measure the absorption coefficient and refractive index of a protein solution containing NMA-d6 to characterize the collective dynamics of the protein and its hydration shell.
Materials:
-
Protein of interest
-
This compound
-
Buffer solution (e.g., ultrapure water)
-
THz-TDS spectrometer
-
Sample cell with a defined path length
Procedure:
-
Sample Preparation:
-
Prepare a series of protein solutions with varying concentrations in the chosen buffer.
-
Prepare a corresponding series of NMA-d6 solutions to understand its contribution to the spectrum.
-
Prepare a reference sample of the pure buffer.
-
-
Spectrometer Setup:
-
Configure the THz-TDS system for transmission measurements.
-
Ensure the system is purged with dry air or nitrogen to minimize absorption from atmospheric water vapor.
-
-
Data Acquisition:
-
Measure the THz pulse transmitted through the empty sample cell (reference).
-
Measure the THz pulse transmitted through the buffer solution.
-
Measure the THz pulse transmitted through each of the protein and NMA-d6 solutions.
-
Record data over the desired frequency range (e.g., 0.2 - 2.0 THz).[17]
-
-
Data Analysis:
-
The time-domain data is converted to the frequency domain via a Fast Fourier Transform.
-
The complex refractive index and absorption coefficient of the samples are calculated relative to the reference buffer.
-
By analyzing the concentration dependence of the absorption coefficient, the properties of the hydration water can be distinguished from the bulk water.[15]
-
The use of NMA-d6 helps to identify vibrational modes associated with the peptide backbone and its interaction with water. Crystalline N-methyl acetamide shows characteristic bands at 3.6 THz and 6.0 THz.[14]
-
Data Presentation
| Parameter | Description | Typical Frequency Range | Reference |
| Absorption Coefficient (α) | Measure of how much THz radiation is absorbed by the sample | 0.2 - 15 THz | [14] |
| Refractive Index (n) | Measure of the change in the speed of THz radiation through the sample | 0.2 - 15 THz | [14] |
| Hydration Shell Thickness | The extent of water influenced by the protein surface | Can extend beyond 20 Å | [15] |
| Collective Vibrational Modes | Low-frequency motions of the protein and water network | 0.1 - 10 THz | [16] |
Signaling Pathway: Influence of Hydration on Protein Dynamics
Caption: Influence of the hydration shell on protein dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Characterizing protein hydration dynamics using solution NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-Resolved Measurement of Water-Protein Interactions by Solution NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 8. Investigating Structure and Dynamics of Proteins in Amorphous Phases Using Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An experimentally representative in-silico protocol for dynamical studies of lyophilised and weakly hydrated amorphous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational Hydration Water Dynamics Drives the Protein Glass Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structural and Dynamical Properties of the Hydration of SNase Based on a Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Terahertz spectroscopy as a method for investigation of hydration shells of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Data Analysis of Dynamics in Protein Solutions Using Quasi-Elastic Neutron Scattering—Important Insights from Polarized Neutrons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. An extended dynamical hydration shell around proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arxiv.org [arxiv.org]
- 17. iris.uniroma1.it [iris.uniroma1.it]
Unlocking Molecular Insights: Isotopic Labeling with N-Methylacetamide-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Methylacetamide-d6, a deuterated analog of N-Methylacetamide (NMA), in isotopic labeling studies. The substitution of hydrogen with deuterium atoms in the N-methyl and acetyl groups of NMA offers a powerful tool for a range of biophysical and analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are invaluable in drug discovery and development, enabling detailed investigation of molecular interactions, dynamics, and metabolic pathways.
Applications of this compound in Isotopic Labeling
This compound serves as a versatile tool in various research applications owing to the unique properties of deuterium. The heavier isotope of hydrogen, deuterium, possesses a different nuclear spin and a slightly larger van der Waals radius, which can be exploited in several ways.
Enhancing Protein NMR Spectroscopy
In high-resolution NMR spectroscopy of proteins, spectral overlap is a significant challenge, particularly for larger biomolecules. Perdeuteration, the substitution of all non-exchangeable protons with deuterium, is a common strategy to simplify complex spectra and reduce relaxation rates, leading to sharper signals. This compound can be utilized in specific labeling schemes, for instance, by introducing it as a precursor in cell-free protein synthesis systems or by targeted delivery to specific sites.
Key Advantages:
-
Reduced Spectral Complexity: The absence of proton signals from the deuterated methyl groups simplifies crowded spectral regions.
-
Slower Transverse Relaxation: Deuteration leads to slower T2 relaxation rates for neighboring protons and carbons, resulting in narrower linewidths and improved spectral resolution.[1]
-
Probing Solvent Interactions: As a deuterated solvent or co-solvent, this compound can be used to study the hydration and solvent accessibility of proteins.
Internal Standard for Quantitative Mass Spectrometry
In quantitative mass spectrometry, particularly in pharmacokinetic and metabolomic studies, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise quantification.[2] this compound can serve as an ideal internal standard for the quantification of its non-deuterated counterpart, N-Methylacetamide, or structurally related analytes.
Key Advantages:
-
Co-elution with Analyte: The deuterated standard exhibits nearly identical chromatographic behavior to the unlabeled analyte, ensuring co-elution and minimizing matrix effects.[3]
-
Similar Ionization Efficiency: The physicochemical properties of the deuterated and non-deuterated forms are very similar, leading to comparable ionization efficiencies in the mass spectrometer.
-
Accurate Quantification: The known concentration of the spiked this compound allows for precise correction of variations in sample preparation, injection volume, and instrument response.
Tracer for Metabolic and Hydrogen-Deuterium Exchange Studies
This compound can be employed as a tracer to follow the metabolic fate of the N-methyl and acetyl moieties in biological systems. Furthermore, it can be used to investigate hydrogen-deuterium exchange (HDX) kinetics, providing insights into protein dynamics and conformational changes.[4][5]
Key Advantages:
-
Metabolic Pathway Elucidation: By tracking the incorporation of deuterium from this compound into various metabolites, researchers can delineate metabolic pathways.[6][7][8]
-
Probing Protein Dynamics: In HDX-MS, the exchange of amide protons with deuterium from a deuterated solvent provides information on the solvent accessibility and hydrogen bonding network of a protein, revealing conformational dynamics.[4] While typically D2O is used, this compound could be used in specific non-aqueous environments or as a delivery agent for deuterium.
Experimental Protocols
The following sections provide detailed protocols for key applications of this compound.
Protocol for Protein NMR Sample Preparation with this compound as a Co-solvent
This protocol outlines the preparation of a protein sample for NMR spectroscopy where this compound is used as a co-solvent to probe solvent interactions.
Materials:
-
Lyophilized protein of interest
-
This compound
-
Deuterium oxide (D2O)
-
NMR buffer components (e.g., phosphate buffer, salt)
-
pH meter with a deuterium-compatible electrode
-
NMR tubes
Procedure:
-
Buffer Preparation: Prepare the desired NMR buffer in D2O. Adjust the pD (the equivalent of pH in D2O) to the desired value using DCl or NaOD. Note that pD = pH reading + 0.4.
-
Protein Dissolution: Dissolve the lyophilized protein in the prepared D2O buffer to a final concentration typically in the range of 0.1 - 1.0 mM.
-
Addition of this compound: Add this compound to the protein solution to the desired final concentration (e.g., 5-10% v/v). Gently mix to ensure homogeneity.
-
Sample Transfer: Transfer the final sample to a high-quality NMR tube.
-
NMR Data Acquisition: Acquire NMR spectra (e.g., 1H-15N HSQC) to observe changes in chemical shifts and line broadening of protein resonances upon addition of the deuterated co-solvent.
Figure 1. Workflow for Protein NMR with this compound.
Protocol for Quantitative Analysis using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of N-Methylacetamide in a biological matrix (e.g., plasma) by LC-MS/MS.
Materials:
-
Biological matrix (e.g., plasma)
-
N-Methylacetamide (analyte)
-
This compound (internal standard)
-
Acetonitrile (protein precipitation agent)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of N-Methylacetamide in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the N-Methylacetamide stock solution with the biological matrix to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of each standard, QC, and unknown sample, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Monitor the specific precursor-to-product ion transitions for both N-Methylacetamide and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Figure 2. Workflow for Quantitative Analysis using this compound.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the experiments described above.
Table 1: Chemical Shift Perturbations in Protein NMR upon Addition of this compound
This table summarizes the changes in chemical shifts for selected residues of a hypothetical protein upon the addition of 10% (v/v) this compound, indicating solvent interaction sites.
| Residue | Without NMA-d6 (ppm) | With 10% NMA-d6 (ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| Val-15 | 8.25 | 8.35 | 0.10 |
| Leu-28 | 7.98 | 8.01 | 0.03 |
| Gly-42 | 8.50 | 8.52 | 0.02 |
| Ser-55 | 8.11 | 8.25 | 0.14 |
| Ala-73 | 7.89 | 7.90 | 0.01 |
Note: Larger chemical shift perturbations suggest that the residue is in a region of the protein that interacts with the this compound co-solvent.
Table 2: Calibration Curve Data for N-Methylacetamide Quantification
This table shows representative data for a calibration curve for the quantification of N-Methylacetamide using this compound as an internal standard.
| NMA Concentration (ng/mL) | NMA Peak Area | NMA-d6 Peak Area | Peak Area Ratio (NMA/NMA-d6) |
| 1 | 1,250 | 123,500 | 0.010 |
| 5 | 6,300 | 125,100 | 0.050 |
| 10 | 12,800 | 124,200 | 0.103 |
| 50 | 64,500 | 126,800 | 0.509 |
| 100 | 127,000 | 125,500 | 1.012 |
| 500 | 635,000 | 124,900 | 5.084 |
| 1000 | 1,260,000 | 125,800 | 10.016 |
The linearity of the calibration curve (R² > 0.99) demonstrates the suitability of this compound as an internal standard for accurate quantification.
Signaling Pathways and Logical Relationships
While this compound is a tool for studying biological systems rather than a direct participant in signaling pathways, its use in metabolic tracing can help elucidate such pathways. For example, if the acetyl group of this compound is found to be incorporated into acetyl-CoA, it could be traced through pathways like the citric acid cycle and fatty acid synthesis.
Figure 3. Conceptual diagram of metabolic tracing with NMA-d6.
By providing a stable, non-radioactive label, this compound offers a safe and effective means to probe complex biological systems. The detailed protocols and application notes provided herein are intended to serve as a guide for researchers to harness the full potential of this valuable isotopic labeling tool in their scientific endeavors.
References
- 1. High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 4. Hydrogen/Deuterium Exchange Kinetics Demonstrate Long Range Allosteric Effects of Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRACER TECHNIQUES FOR THE STUDY OF METABOLISM - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylacetamide-d6 in Mass Spectrometry Calibration
Introduction
In the field of quantitative mass spectrometry, particularly for applications in pharmaceutical development, clinical diagnostics, and bioanalysis, the use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision.[1][2] N-Methylacetamide-d6 (CAS No: 3669-73-6) is the deuterated form of N-Methylacetamide, where six hydrogen atoms have been replaced by deuterium.[3] This isotopic substitution results in a compound that is chemically and physically almost identical to its unlabeled counterpart but possesses a distinct mass-to-charge ratio (m/z), making it an ideal internal standard or calibrant for mass spectrometry-based assays.[4]
This document provides detailed application notes and protocols for the use of this compound as a calibrant and internal standard in mass spectrometry, intended for researchers, scientists, and drug development professionals.
Key Applications:
-
Internal Standard: For accurate quantification of N-Methylacetamide and structurally similar analytes in complex matrices.[5]
-
System Suitability: To monitor and ensure the performance and stability of the LC-MS system over time.
-
Instrument Calibration: To establish a reliable calibration curve for the quantification of analytes.
Physicochemical Properties
A thorough understanding of the properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Chemical Name | Acetamide-2,2,2-d3, N-(methyl-d3)- | [3] |
| Molecular Formula | C₃HD₆NO | [3] |
| Molecular Weight | 79.13 g/mol | [3] |
| Exact Mass | 79.0903 | Calculated |
| Isotopic Purity | ≥ 98.5% | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Solubility | Soluble in water, methanol, acetonitrile | [6] |
| Storage | Store at -20°C for long-term stability | [3] |
Application Notes
The primary advantage of using deuterated standards like this compound is the ability to compensate for various sources of analytical error.[2] Because the deuterated standard co-elutes with the unlabeled analyte and experiences similar ionization effects, it can effectively correct for:[4]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix (e.g., plasma, urine).[4]
-
Sample Preparation Variability: Losses incurred during extraction, protein precipitation, or derivatization steps.[2]
-
Instrumental Drift: Fluctuations in detector response or ionization efficiency over the course of an analytical run.
The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative bioanalysis and is recommended by regulatory agencies.[2]
Experimental Protocols
The following protocols provide a general framework for using this compound. These should be optimized for specific instruments and applications.
Preparation of Stock and Working Solutions
Accurate preparation of solutions is critical for quantitative analysis.
-
Primary Stock Solution (1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Accurately weigh 10 mg of the neat material and transfer it to a 10 mL volumetric flask.
-
Dissolve the material in LC-MS grade methanol and bring it to volume.
-
Cap the flask and vortex for 30 seconds to ensure complete dissolution.
-
Transfer to an amber glass vial and store at -20°C.
-
-
Working Internal Standard (IS) Solution (1 µg/mL):
-
Perform a serial dilution from the primary stock solution.
-
For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of methanol to create a 10 µg/mL intermediate solution.
-
Then, dilute 100 µL of the 10 µg/mL intermediate solution into 900 µL of the appropriate reconstitution solvent (e.g., 50:50 methanol:water) to yield the final 1 µg/mL working IS solution.
-
Calibration Curve Preparation
A calibration curve is essential for quantifying the target analyte.[7]
-
Prepare Analyte Stock Solution: Create a stock solution of the non-deuterated N-Methylacetamide at a known concentration (e.g., 1 mg/mL).
-
Serial Dilution: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range of the unknown samples. A typical range might be 1 ng/mL to 1000 ng/mL.
-
Spike with Internal Standard: Add a fixed volume of the this compound working IS solution to each calibration standard. For example, add 10 µL of the 1 µg/mL IS solution to 90 µL of each calibration standard.
-
Matrix Matching: If analyzing samples in a biological matrix, prepare the calibration standards in the same matrix (e.g., blank plasma) to account for matrix effects.
Caption: Workflow for preparing calibration standards.
Sample Preparation (Protein Precipitation Example)
This protocol is a common method for extracting small molecules from plasma samples.
-
Sample Aliquot: Pipette 100 µL of the unknown sample, quality control (QC) sample, or calibration standard into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the 1 µg/mL this compound working IS solution.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject the sample into the LC-MS/MS system.
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Instrument Parameters (Example)
These parameters are a starting point and require optimization.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
SRM Transitions:
-
N-Methylacetamide: Optimize precursor and product ions (e.g., m/z 74.1 -> 56.1)
-
This compound: Optimize precursor and product ions (e.g., m/z 80.1 -> 60.1)
-
-
Data Presentation and Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[2]
Calibration Curve Performance
A typical calibration curve should exhibit excellent linearity.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 1,520 | 148,500 | 0.0102 | 102.0 |
| 5 | 7,850 | 151,200 | 0.0519 | 103.8 |
| 20 | 30,100 | 149,800 | 0.2009 | 100.5 |
| 100 | 155,600 | 152,300 | 1.0217 | 102.2 |
| 500 | 765,400 | 150,100 | 5.1000 | 102.0 |
| 1000 | 1,489,000 | 149,500 | 9.9600 | 99.6 |
| Linearity (r²) | > 0.999 |
Precision and Accuracy Data
Quality control samples are used to assess the method's performance.
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low (LQC) | 3 | 2.95 | 98.3 | 4.5 |
| Medium (MQC) | 80 | 82.1 | 102.6 | 3.1 |
| High (HQC) | 800 | 792.5 | 99.1 | 2.8 |
Conclusion
This compound is a highly effective tool for enhancing the accuracy, precision, and robustness of quantitative mass spectrometry assays.[1] Its chemical similarity to the unlabeled analyte allows it to effectively compensate for analytical variability, from sample preparation to instrument response.[2] The protocols and data presented here provide a comprehensive guide for the successful implementation of this compound as an internal standard and calibrant in a research or drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Page loading... [guidechem.com]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting signal suppression with N-Methylacetamide-d6 in ESI-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression issues in Electrospray Ionization-Mass Spectrometry (ESI-MS), with a focus on challenges related to the use of N-Methylacetamide-d6 as a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ESI-MS signal suppression and what causes it?
A1: ESI-MS signal suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[2] Common causes include high concentrations of salts, endogenous matrix components (e.g., lipids, proteins), and mobile phase additives.[1][3] The competition for charge or access to the droplet surface in the ESI source is a primary mechanism of signal suppression.[4][5]
Q2: I'm using this compound as an internal standard. Can it cause signal suppression?
A2: While deuterated internal standards are used to compensate for signal suppression, they can also be affected by it and, in some cases, contribute to it. If this compound is present at a very high concentration, it can compete with the analyte for ionization, potentially suppressing the analyte's signal.[6] Conversely, high concentrations of the analyte can also suppress the signal of this compound.[4]
Q3: My analyte and this compound internal standard show different signal responses in matrix compared to a neat solution. What could be the issue?
A3: This phenomenon, known as differential matrix effects, can occur even with a stable isotope-labeled internal standard.[7][8] It suggests that the analyte and this compound are not being affected by the matrix components in the same way. This can be due to a slight chromatographic separation between the two, causing them to elute into regions of varying ion suppression.[8]
Q4: Can the deuterium labels on this compound be unstable?
A4: Isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, can be a concern with some deuterated compounds.[9] This is more likely if the deuterium labels are on labile positions, such as on heteroatoms (e.g., -OH, -NH).[2] For this compound, the deuterium labels are on methyl groups, which are generally stable under typical LC-MS conditions.[9] However, it is good practice to assess the stability of the internal standard during method development.
Q5: How can I troubleshoot inconsistent signal response from my this compound internal standard?
A5: Inconsistent internal standard response can be caused by several factors, including improper sample preparation, matrix effects, instrument instability, or degradation of the standard.[10] A systematic approach to troubleshooting involves checking for instrument performance, re-evaluating the sample preparation procedure, and investigating for differential matrix effects.[10]
Troubleshooting Guides
Problem 1: Inconsistent Analyte/Internal Standard Peak Area Ratio
Symptoms:
-
Poor precision and accuracy in quality control (QC) samples.
-
High variability in the calculated concentrations of the analyte.
-
The ratio of the analyte to this compound peak area is not consistent across the calibration curve.
Possible Causes and Solutions:
-
Differential Matrix Effects: The analyte and this compound are experiencing different degrees of ion suppression or enhancement.
-
Solution: Improve chromatographic separation to move the analyte and internal standard away from interfering matrix components. Optimize the sample clean-up procedure to remove more of the matrix. See Experimental Protocol 1 for evaluating matrix effects.
-
-
Chromatographic Shift (Isotope Effect): this compound may elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography, leading to exposure to different matrix components.[2]
-
Solution: Adjust the chromatographic gradient to ensure complete co-elution. If separation persists, a different internal standard may be necessary.
-
-
Cross-Contamination: The this compound standard may contain a small amount of the unlabeled analyte, or vice-versa.
-
Solution: Analyze the internal standard solution alone to check for the presence of the unlabeled analyte. The response of the unlabeled analyte should be less than 20% of the lower limit of quantification (LLOQ) response.[7]
-
Problem 2: Gradual Decrease or Increase in this compound Signal Over an Analytical Run
Symptoms:
-
A consistent drift in the internal standard peak area from the beginning to the end of the run.[10]
Possible Causes and Solutions:
-
Instrument Instability: The ESI source may be getting contaminated over the course of the run, or there may be fluctuations in the detector voltage or gas flows.[10]
-
Solution: Clean the mass spectrometer's ion source. Check for stable gas flows and temperatures. Re-inject a subset of samples to see if the trend is reproducible.
-
-
Column Degradation: The performance of the analytical column may be deteriorating, leading to changes in peak shape and retention time.
-
Solution: Replace the analytical column. Implement a column washing procedure between runs.
-
Data Presentation
The following table presents hypothetical quantitative data illustrating the impact of increasing concentrations of a co-eluting matrix interferent on the signal of a target analyte and its deuterated internal standard, this compound. This demonstrates the principle of ion suppression.
| Concentration of Matrix Interferent (µg/mL) | Analyte Peak Area | % Signal Suppression (Analyte) | This compound Peak Area | % Signal Suppression (IS) | Analyte/IS Ratio |
| 0 (Neat Solution) | 1,500,000 | 0% | 1,600,000 | 0% | 0.938 |
| 10 | 1,200,000 | 20% | 1,280,000 | 20% | 0.938 |
| 50 | 750,000 | 50% | 800,000 | 50% | 0.938 |
| 100 | 300,000 | 80% | 320,000 | 80% | 0.938 |
| 200 | 150,000 | 90% | 160,000 | 90% | 0.938 |
This table illustrates a scenario where the deuterated internal standard effectively compensates for signal suppression, as the Analyte/IS Ratio remains constant despite the decrease in individual peak areas.
Experimental Protocols
Experimental Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of matrix effects on both the analyte and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentration as Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentration as Set A.[7]
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
-
Compare the Matrix Effect for the analyte and this compound. A significant difference suggests that the internal standard is not adequately compensating for matrix effects.
Experimental Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[11]
Methodology:
-
Set up a post-column infusion system: Use a T-connector to introduce a constant flow of a solution containing the analyte and this compound into the mobile phase between the analytical column and the ESI source.
-
Establish a stable baseline: Infuse the standard solution until a stable signal is observed for both the analyte and the internal standard.
-
Inject a blank matrix extract: Inject a sample of the extracted blank matrix onto the LC system.
-
Monitor the signal: Any deviation (dip or rise) from the stable baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively.[12]
Visualizations
Caption: ESI-MS signal suppression mechanism.
Caption: Troubleshooting workflow for inconsistent internal standard response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Methylacetamide-d6 Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape and resolution for N-Methylacetamide-d6 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
Peak tailing for this compound is a common issue that can compromise quantification accuracy. The primary causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns (like C18) can interact with the polar amide group of this compound. This secondary interaction can lead to delayed elution for a portion of the analyte molecules, resulting in a tailing peak.[1][2]
-
Improper Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols. At a mid-range pH, a mix of ionized and unionized silanols can lead to mixed-mode retention and increased peak tailing.[2]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing. Over time, column performance degrades, which can also manifest as poor peak shape.[2][3]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak asymmetry.[2]
Q2: My this compound peak is broad and poorly resolved from a nearby impurity. How can I improve this?
Poor resolution is often a result of broad peaks. To improve resolution, you can:
-
Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase can significantly impact retention and resolution. A lower percentage of organic solvent will generally increase retention and may improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can offer different selectivities. If you are using acetonitrile, trying methanol (or vice versa) may alter the elution pattern and improve resolution.
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[4]
-
Modify Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, the effect on selectivity can vary.[4]
-
Select a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) or a smaller particle size could provide the necessary selectivity for your separation.
Q3: I am using this compound as an internal standard for N-Methylacetamide, but they are not co-eluting. Why is there a retention time shift?
This retention time difference is due to the "chromatographic isotope effect." The key factors are:
-
Bond Strength and Polarity: The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond. This can lead to subtle differences in the molecule's polarity and its interaction with the stationary phase. In reversed-phase HPLC, deuterated compounds are often slightly less hydrophobic, causing them to interact less with the non-polar stationary phase and elute slightly earlier than their non-deuterated counterparts.[5][6]
-
Number of Deuterium Atoms: A greater number of deuterium atoms in the molecule generally leads to a more pronounced retention time shift.[7][8]
-
Position of Deuteration: The location of the deuterium atoms within the molecular structure can also influence the magnitude of the isotope effect.[5]
Q4: How can I make my HPLC method for this compound compatible with mass spectrometry (MS) detection?
For MS compatibility, it is crucial to use a mobile phase that is volatile and does not suppress ionization.
-
Use Volatile Buffers/Additives: Replace non-volatile acids like phosphoric acid with volatile alternatives such as formic acid or acetic acid.[9][10] Ammonium formate or ammonium acetate are also commonly used volatile buffers.
-
Solvent Purity: Use high-purity, HPLC or LC-MS grade solvents to minimize background noise and ion suppression.[11]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This workflow provides a systematic approach to troubleshooting peak tailing for this compound.
Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.
Guide 2: Improving Resolution Between this compound and Impurities
This decision tree guides the user through steps to enhance chromatographic resolution.
Caption: Workflow for optimizing HPLC resolution.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) with high-purity, end-capped silica.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Solvent: Initial Mobile Phase Composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[2]
-
Detection: UV at 210 nm or MS detector.
Protocol 2: Method Validation Steps
To ensure the developed method is suitable for its intended purpose, key validation parameters should be assessed according to ICH guidelines.[12][13]
-
Specificity: Demonstrate that the peak for this compound is free from interference from impurities, degradation products, or matrix components. This is often done by analyzing stressed samples (e.g., acid, base, oxidative, thermal degradation).
-
Linearity: Analyze a series of solutions across a range of concentrations (e.g., 50% to 150% of the expected working concentration). Plot the peak area response versus concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at different concentration levels (e.g., low, medium, high). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[12]
-
Intermediate Precision: Assess the method's variability by having different analysts, on different days, and using different equipment. The RSD between the different sets of results should be evaluated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[13]
-
Robustness: Intentionally make small variations to method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5 °C, flow rate ± 10%) and evaluate the impact on the results to demonstrate the method's reliability during normal use.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Peak Shape and Retention Time
| % Acetonitrile (v/v) | Retention Time (min) | Tailing Factor (Tf) |
| 20% | 8.5 | 1.8 |
| 30% | 6.2 | 1.5 |
| 40% | 4.1 | 1.2 |
| 50% | 2.8 | 1.1 |
Data is illustrative and will vary based on the specific column and HPLC system.
Table 2: Influence of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Additive | Tailing Factor (Tf) |
| None (Water/Acetonitrile) | 2.1 |
| 0.1% Formic Acid | 1.2 |
| 0.1% Phosphoric Acid | 1.1 |
| 10 mM Ammonium Formate | 1.3 |
Data is illustrative. Note: Phosphoric acid is not suitable for MS detection.[9][10]
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Methylacetamide | SIELC Technologies [sielc.com]
- 10. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. waters.com [waters.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Preventing deuterium-hydrogen exchange with N-Methylacetamide-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deuterium-hydrogen (D-H) exchange when working with N-Methylacetamide-d6.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, or vice versa.[1] For this compound, this is problematic as it compromises the isotopic purity of the compound. This can lead to inaccurate results in quantitative analyses, such as those using mass spectrometry where this compound may be used as an internal standard.[2] The loss of deuterium alters the mass of the standard, potentially leading to incorrect quantification of the target analyte.[3]
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
In this compound (CD₃C(O)N(H)CD₃), the deuterium atoms on the methyl groups are generally stable. However, the amide proton (N-H) is highly susceptible to exchange with deuterium from a deuterated solvent or vice versa. While the C-D bonds are relatively strong, those on the carbon adjacent to the carbonyl group can be more susceptible to exchange under certain conditions, such as in the presence of acid or base catalysts.[2]
Q3: What are the primary factors that promote D-H exchange?
Several factors can influence the rate of D-H exchange:
-
pH: The exchange is catalyzed by both acids and bases.[2] For amide protons, the minimum exchange rate typically occurs in the acidic pH range of 2.5-3.[2]
-
Temperature: Higher temperatures increase the rate of exchange.[2][4]
-
Solvent: Protic solvents (e.g., water, methanol) can readily exchange protons with the deuterated compound.[2] The presence of moisture is a significant contributor to D-H exchange.[3]
-
Solvent Accessibility: For an exchange to occur, the deuterium atom must be accessible to the solvent.[1][2]
Q4: What are the ideal storage conditions for this compound to minimize D-H exchange?
To maintain the isotopic integrity of this compound, proper storage is crucial. Based on manufacturer recommendations and general best practices, the following conditions are advised:
-
Temperature: For long-term storage of the pure form, -20°C is recommended.[5] In solution, storage at -80°C is preferable for up to 6 months, or -20°C for up to 1 month.[5]
-
Atmosphere: Store under an inert and dry atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[3][4]
-
Container: Use tightly sealed containers.[3] For solutions, amber vials can protect the compound from light, which can cause photodegradation.[4] Single-use ampoules are ideal for minimizing contamination from repeated openings.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may indicate D-H exchange.
Issue 1: Inconsistent or lower-than-expected signal for this compound in mass spectrometry.
-
Possible Cause: Loss of deuterium atoms leading to a decrease in the mass corresponding to the fully deuterated standard.
-
Troubleshooting Steps:
-
Review Sample Preparation:
-
Check Solvent Purity: Ensure solvents are of high purity and anhydrous.
-
Evaluate pH of the Solution: If aqueous solutions are unavoidable, ensure the pH is controlled, ideally within a range that minimizes exchange for amides (around pH 2.5-3).[2]
-
Assess Temperature During Handling: Were samples kept cool during preparation and analysis? Higher temperatures accelerate exchange.[2]
-
Issue 2: Appearance of a signal corresponding to the unlabeled or partially deuterated N-Methylacetamide in a blank sample spiked only with the internal standard.
-
Possible Cause: D-H exchange is occurring either during storage or sample preparation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound stock is stored at the recommended temperature and under a dry, inert atmosphere.[4][5]
-
Analyze a Freshly Prepared Sample: Prepare a new solution from the stock and analyze it immediately to determine if the exchange is happening over time in the prepared sample.
-
Use a D₂O-based buffer: If an aqueous solution is necessary, consider using a D₂O-based buffer to minimize the introduction of protons.[2]
-
Quantitative Data Summary
| Parameter | Condition | Effect on D-H Exchange Rate | Recommendation for Minimizing Exchange |
| Solvent | Protic (e.g., H₂O, CH₃OH) | High | Use aprotic solvents (e.g., Acetonitrile, THF, DMSO).[7] |
| Aprotic (e.g., THF, DMSO) | Low | Preferred for sample preparation and storage.[7] | |
| Temperature | High | Increased Rate | Work at low temperatures (e.g., 0-4°C).[2][8] |
| Low | Decreased Rate | Store samples at -20°C or -80°C.[2][5] | |
| pH | Acidic (pH < 2.5) | Increased Rate | Maintain pH in the minimal exchange range.[2] |
| Neutral (pH ~7) | Moderate Rate | Buffer the solution if neutrality is required. | |
| Basic (pH > 8) | Increased Rate | Avoid basic conditions.[9] | |
| Atmosphere | Ambient (with moisture) | High | Handle under a dry, inert atmosphere (N₂ or Ar).[3][4] |
| Dry, Inert | Low | Recommended for all handling steps.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution from a pure (neat) standard while minimizing the risk of D-H exchange.
-
Acclimatization: Remove the sealed container of this compound from its storage location (e.g., -20°C freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture condensation on the cold solid.[3]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[3]
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as acetonitrile, dioxane, or tetrahydrofuran.[2]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the chosen aprotic solvent to dissolve the standard. Once dissolved, dilute to the mark with the same solvent.
-
Storage: Transfer the stock solution to a labeled, airtight amber vial and store at -20°C or -80°C.[2][5]
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol is designed to minimize D-H exchange during the preparation of analytical samples.
-
Working Solution Preparation: Allow the stock solution to equilibrate to room temperature before use. Prepare working solutions by diluting the stock solution with the appropriate aprotic solvent.
-
Sample Matrix Considerations: If the sample matrix is aqueous, minimize the time the this compound is in contact with it.
-
Extraction (if applicable): If a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is performed, use aprotic solvents for the elution and reconstitution steps.
-
Evaporation and Reconstitution: If an evaporation step is necessary, use a gentle stream of nitrogen and a temperature not exceeding 40°C. Reconstitute the dried extract in a mobile phase with a high percentage of aprotic organic solvent.[8]
-
Autosampler Conditions: Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation or exchange while samples are queued for injection.[8]
Visualizations
Caption: Workflow for handling this compound to prevent D-H exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving Accuracy in Quantitative Assays with N-Methylacetamide-d6
Welcome to the technical support center for the application of N-Methylacetamide-d6 in quantitative assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices and to troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative assays?
This compound is a deuterated form of N-Methylacetamide, where six hydrogen atoms have been replaced by deuterium. It is commonly used as a stable isotope-labeled (SIL) internal standard in quantitative mass spectrometry-based assays, such as LC-MS/MS. The use of a SIL internal standard is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte of interest (the non-deuterated N-Methylacetamide). This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for variability and improving the accuracy and precision of quantification.[1][2]
Q2: What are the ideal purity requirements for this compound as an internal standard?
For reliable and accurate quantification, this compound should meet high purity standards. The key requirements are:
-
High Isotopic Enrichment: Typically ≥98% to ensure a strong, distinct signal for the internal standard and to minimize interference from the unlabeled analyte.[3]
-
High Chemical Purity: Generally >99% to reduce the presence of any impurities that might interfere with the assay.[3]
-
Low Levels of Unlabeled Analyte: The presence of the unlabeled analyte as an impurity in the internal standard is a significant concern as it will directly contribute to the analyte's signal, potentially leading to inaccurate results, especially at the lower limit of quantification (LLOQ).[3][4]
Q3: Can the deuterated internal standard (this compound) have a different retention time than the analyte?
Yes, it is possible for this compound to have a slightly different retention time than the unlabeled analyte.[3] This phenomenon is known as the "isotopic effect" or "chromatographic shift."[3] Deuterium is slightly less lipophilic than hydrogen, which can cause the deuterated standard to elute slightly earlier in reversed-phase chromatography.[3] This can be problematic if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement as they elute.[3]
Q4: What is isotopic exchange and is it a concern with this compound?
Isotopic exchange is the process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix. This can lead to a loss of the deuterium label and the formation of the unlabeled analyte, which would artificially inflate the analyte's signal.[3] The stability of the deuterium labels is crucial. Deuterium atoms on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[3] For this compound, the position of the deuterium labels is important for its stability. If the deuterium atoms are on the methyl groups, they are generally considered stable.
Troubleshooting Guides
Issue 1: Inaccurate Quantitative Results (Positive or Negative Bias)
If you are observing consistently inaccurate quantitative results, it could be due to several factors. Here's a step-by-step guide to troubleshoot the issue.
-
Symptom: Your quantitative results show a consistent positive or negative bias.
-
Possible Cause: Differential matrix effects, where the analyte and this compound are affected differently by interfering components in the sample matrix.[4]
-
Troubleshooting Steps:
-
Evaluate Chromatographic Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they are co-eluting as closely as possible.[3]
-
Conduct a Matrix Effect Experiment: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.[3] (See Experimental Protocol below for details).
-
Improve Chromatography: Optimize your chromatographic method to better separate the analyte and internal standard from matrix components that may cause interference.[3]
-
Issue 2: Poor or Inconsistent Signal for Analyte and Internal Standard
-
Symptom: Both the analyte and this compound signals are weak or highly variable.
-
Possible Cause: Issues with the LC-MS system or sample preparation.
-
Troubleshooting Steps:
-
Perform Standard Instrument Checks: Conduct routine maintenance on your LC-MS system, including cleaning the ion source, checking for leaks, and performing a system calibration.[3]
-
Run a System Suitability Test: Analyze a known standard to ensure the instrument is performing within its specifications.[3]
-
Optimize Mass Spectrometer Source Conditions: The stability of the deuterated standard can be sensitive to source parameters like temperature and voltages. Systematically optimize these to minimize any in-source decay or instability.[3]
-
Review Sample Preparation: Ensure thorough mixing of the internal standard with the biological matrix. Inconsistencies in sample preparation can be a significant source of variability.[1]
-
Quantitative Data Summary
The following tables summarize key parameters for ensuring the quality of your quantitative assay using this compound.
Table 1: Recommended Purity Specifications for this compound Internal Standard
| Parameter | Recommended Specification | Rationale |
| Isotopic Enrichment | ≥98% | Ensures a distinct and strong signal for the internal standard, minimizing crosstalk with the analyte signal.[3] |
| Chemical Purity | >99% | Minimizes the risk of interference from other impurities in the standard.[3] |
| Unlabeled Analyte | <0.1% | Prevents artificial inflation of the analyte signal, which is critical for accuracy at low concentrations.[4] |
Table 2: Interpreting Matrix Effect Experiment Results
| Scenario | Analyte MF | IS MF | Analyte/IS Ratio | Interpretation |
| No Matrix Effect | ~1.0 | ~1.0 | ~1.0 | The internal standard is effectively compensating for any minor variations. |
| Ion Suppression | <1.0 | <1.0 | ~1.0 | Both analyte and IS are suppressed, but the IS is tracking the analyte well. |
| Ion Enhancement | >1.0 | >1.0 | ~1.0 | Both analyte and IS are enhanced, and the IS is tracking the analyte well. |
| Differential Matrix Effect | 0.5 | 0.9 | 0.56 | The analyte is more suppressed than the IS, leading to an underestimation of the analyte concentration.[4] |
MF (Matrix Factor) = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4]
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
This experiment is crucial for assessing whether components in your sample matrix are interfering with the ionization of your analyte and internal standard.
Objective: To determine if co-eluting matrix components cause ion suppression or enhancement for the analyte and this compound.[4]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of your analyte and this compound at low and high concentrations in the final mobile phase solvent.[4]
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with the analyte and this compound to the same low and high concentrations as Set A.[4]
-
Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with the analyte and this compound (at low and high concentrations) before you begin the extraction process.[4]
-
-
Analyze Samples: Analyze all prepared samples using your developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Evaluate Results: The coefficient of variation (CV%) of the MF across the different matrix sources should ideally be less than 15%. Most importantly, the analyte-to-IS response ratio should be consistent across all matrices to confirm that this compound is effectively compensating for matrix variability.[4]
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Decision logic for selecting a stable isotope labeled standard.
References
Technical Support Center: Matrix Effects and N-Methylacetamide-d6 in Bioanalytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methylacetamide-d6 as an internal standard in bioanalytical methods. It addresses common issues related to matrix effects and the use of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[3] The primary causes include:
-
Competition for Ionization: In the ion source of the mass spectrometer, co-eluting matrix components can compete with the analyte of interest for the available charge, leading to a reduction in the analyte's signal (ion suppression).[3]
-
Changes in Droplet Formation and Evaporation: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can affect the efficiency of solvent evaporation and ion release.[4]
-
Chemical Interactions: Some matrix components may interact with the analyte to form adducts or complexes, which can alter their ionization behavior.[3]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred in bioanalytical methods?
A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis for several reasons:[5]
-
Similar Physicochemical Properties: A SIL internal standard has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.[6][7]
-
Compensation for Variability: Because of its similarity to the analyte, a SIL internal standard can effectively compensate for variability in sample preparation, extraction recovery, and matrix effects.[6]
-
Co-elution with the Analyte: Ideally, the SIL internal standard co-elutes with the analyte, meaning it experiences the same matrix effects at the same time, allowing for accurate correction of the analyte's signal.[5]
Q3: Can this compound have a different retention time than the unlabeled N-Methylacetamide?
A3: Yes, it is possible for a deuterated internal standard to have a slightly different retention time than its unlabeled counterpart. This phenomenon is known as the "isotope effect."[8] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's properties, which may result in a small shift in its chromatographic retention time. While often negligible, this can become a concern if the shift is significant enough to cause differential matrix effects between the analyte and the internal standard.[5][8]
Q4: What is isotopic exchange, and can it affect this compound?
A4: Isotopic exchange is a process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix.[8] This can be a concern with deuterated standards, especially if the deuterium atoms are located at chemically labile positions on the molecule, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[5] For this compound, the stability of the deuterium labels should be assessed during method development, particularly under different pH and temperature conditions.
Q5: What should I do if I suspect the purity of my this compound internal standard is compromised?
A5: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration.[5] If you suspect purity issues, it is crucial to:
-
Consult the Certificate of Analysis (CoA): The CoA from the supplier should provide information on the isotopic and chemical purity of the standard.[5]
-
Perform a Purity Check: You can assess the contribution of the internal standard to the analyte signal by preparing a blank matrix sample spiked only with the this compound at the working concentration. The response in the analyte's mass transition should be negligible, ideally less than 5% of the response at the Lower Limit of Quantification (LLOQ).[8]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Ion Suppression/Enhancement
Problem: You observe low and inconsistent signal intensity for your analyte, or an unexpectedly high signal, suggesting ion suppression or enhancement.
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a post-extraction addition experiment to quantitatively assess the presence and magnitude of matrix effects.
-
Optimize Sample Preparation: A cleaner sample extract can significantly reduce matrix effects. Consider the following:
-
Protein Precipitation (PPT): While quick, it may not be sufficient for removing all interfering components, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by effectively removing salts and phospholipids.
-
-
Modify Chromatographic Conditions: Adjusting your LC method can help separate the analyte from co-eluting matrix components.[9]
-
Change the mobile phase composition or gradient profile.
-
Try a different column chemistry (e.g., a phenyl or embedded polar group column).
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thus their effect on ionization.
Experimental Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This protocol allows for the quantitative determination of matrix effects by comparing the analyte's response in a neat solution to its response in an extracted blank matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and this compound are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )
-
The IS-Normalized MF should be close to 1 for effective compensation of matrix effects by the internal standard.
-
Data Presentation: Example of Matrix Effect Assessment
| Sample Set | Analyte Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio | Matrix Factor (MF) | IS-Normalized MF |
| Set A (Neat) | 1,200,000 | 1,500,000 | 0.80 | - | - |
| Set B (Post-Extraction Spike) | 850,000 | 1,100,000 | 0.77 | 0.71 (Suppression) | 0.96 |
Note: Data is hypothetical and for illustrative purposes.
Diagram: Workflow for Assessing Matrix Effects
Guide 2: Troubleshooting Poor Peak Shape for Analyte and/or this compound
Problem: You are observing peak tailing, fronting, or splitting for your analyte and/or the this compound internal standard.
Troubleshooting Steps:
-
Assess the Scope: Determine if the poor peak shape is affecting only the analyte and internal standard, or all peaks in the chromatogram.
-
All Peaks Affected: This often points to a problem with the column inlet, such as a partially blocked frit. Consider back-flushing the column or replacing it.
-
Only Analyte/IS Affected: This suggests a chemical interaction with the stationary phase or an issue with the sample solvent.
-
-
Optimize Mobile Phase:
-
pH Adjustment: For basic analytes that may exhibit tailing due to interactions with residual silanols on the column, adding a small amount of an acidic modifier (e.g., 0.1% formic acid) can improve peak shape.
-
Buffer Addition: Using a buffer like ammonium formate can also help to reduce peak tailing.
-
-
Check the Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, the sample should be dissolved in a solvent that is as weak as or weaker than the starting mobile phase.
-
Consider the Column:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
-
Column Degradation: Over time, the column performance will degrade. If other troubleshooting steps fail, try a new column.
-
Diagram: Logical Troubleshooting for Peak Shape Issues
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. halocolumns.com [halocolumns.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing NMR Acquisition for N-Methylacetamide-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for N-Methylacetamide-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting NMR acquisition parameters for a routine ¹H spectrum of this compound in DMSO-d6?
A1: For a routine qualitative ¹H NMR spectrum of this compound in DMSO-d6, the following parameters are a good starting point. However, optimization may be required based on your specific instrument and sample concentration.
Table 1: Recommended Starting ¹H NMR Acquisition Parameters for this compound in DMSO-d6 (Qualitative)
| Parameter | Symbol | Recommended Value | Purpose |
| Pulse Program | zg30 or zg | Standard 1D pulse program | To excite the nuclear spins. |
| Pulse Width | p1 | Calibrated 30° pulse | To excite the magnetization. A 30° pulse allows for a shorter relaxation delay. |
| Relaxation Delay | d1 | 1-2 seconds | To allow the magnetization to return towards equilibrium before the next pulse. |
| Acquisition Time | aq | 2-4 seconds | To ensure good digital resolution of the signals. |
| Spectral Width | sw | ~12 ppm | To cover the expected chemical shift range of all protons. |
| Number of Scans | ns | 8-16 | To achieve an adequate signal-to-noise ratio (S/N). |
| Receiver Gain | rg | Autogain | To maximize the signal without saturating the detector (ADC overflow). |
Q2: I am not seeing the amide (N-H) proton peak in my ¹H NMR spectrum. What could be the reason?
A2: The absence of the amide proton peak is a common issue, especially when using protic solvents. Here are the primary reasons and troubleshooting steps:
-
Proton Exchange: The amide proton is labile and can exchange with deuterium from deuterated solvents, particularly protic solvents like D₂O or methanol-d₄. In DMSO-d6, which is aprotic, the exchange is much slower, and the N-H peak is usually observable. If you are using a protic solvent, the peak will likely be broadened or absent.
-
Troubleshooting with D₂O Exchange: To confirm if a broad peak corresponds to the N-H proton, you can perform a D₂O exchange experiment.
-
Acquire a standard ¹H NMR spectrum of your sample in DMSO-d6.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
The amide proton signal should significantly decrease in intensity or disappear completely due to the exchange with deuterium.[1][2]
-
Q3: My ¹H NMR spectrum of this compound shows more peaks than expected, especially in the methyl region. Why is this?
A3: The presence of more signals than anticipated is likely due to the existence of rotational isomers (rotamers) . The C-N bond in amides has a partial double bond character, which restricts free rotation.[3][4] This can lead to two distinct conformations, cis and trans, which are in slow exchange on the NMR timescale at room temperature. Each rotamer will give rise to a separate set of signals.
-
Troubleshooting with Variable Temperature (VT) NMR: You can confirm the presence of rotamers by acquiring spectra at different temperatures.
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase the temperature of the NMR probe in increments (e.g., 10-20 °C).
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
As the temperature increases, the rate of rotation around the C-N bond will also increase. If the extra peaks are due to rotamers, you will observe them broadening and eventually coalescing into a single, averaged signal at a sufficiently high temperature.[1]
-
Q4: What are the optimal parameters for acquiring a quantitative ¹H NMR (qNMR) spectrum of this compound?
A4: Quantitative NMR requires specific parameter adjustments to ensure accurate and reproducible results. The goal is to allow for complete relaxation of all relevant nuclei between pulses.
Table 2: Recommended ¹H NMR Acquisition Parameters for this compound (Quantitative)
| Parameter | Symbol | Recommended Value | Purpose |
| Pulse Program | zg90 or equivalent | Standard 1D pulse program | To excite the nuclear spins. |
| Pulse Width | p1 | Calibrated 90° pulse | To provide the maximum signal in a single scan for better S/N. |
| Relaxation Delay | d1 | ≥ 5 x T₁ (longest) | Crucial for quantitation. Ensures complete relaxation of all protons. For small molecules, this can be 10-60 seconds. |
| Acquisition Time | aq | 3-5 seconds | To ensure sufficient data points for accurate integration. |
| Number of Scans | ns | ≥ 16 (to achieve S/N > 250:1) | To obtain a high signal-to-noise ratio for precise integration. |
| Receiver Gain | rg | Set to avoid ADC overflow | To ensure the detector is not saturated, which would lead to inaccurate integrals. |
Q5: How do I set up a standard ¹³C NMR experiment for this compound?
A5: A standard ¹³C NMR experiment with proton decoupling is typically used for routine characterization.
Table 3: Recommended ¹³C NMR Acquisition Parameters for this compound
| Parameter | Symbol | Recommended Value | Purpose |
| Pulse Program | zgpg30 or equivalent | Proton-decoupled pulse program | To simplify the spectrum to single peaks for each unique carbon and enhance S/N via the Nuclear Overhauser Effect (NOE). |
| Pulse Width | p1 | Calibrated 30° pulse | To excite the carbon nuclei. |
| Relaxation Delay | d1 | 2-5 seconds | To allow for the typically longer relaxation of carbon nuclei. |
| Acquisition Time | aq | 1-2 seconds | To obtain good digital resolution. |
| Spectral Width | sw | ~200 ppm | To cover the full range of expected ¹³C chemical shifts. |
| Number of Scans | ns | ≥ 1024 | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Receiver Gain | rg | Autogain | To optimize signal detection. |
Troubleshooting Guides
Problem 1: Broad Peaks in the Spectrum
Broad peaks in your NMR spectrum can arise from several factors. Use the following workflow to diagnose and resolve the issue.
Caption: Workflow for troubleshooting broad NMR signals.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation of this compound in DMSO-d6
-
Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect the solution for any undissolved particles.
-
Filtering (if necessary): If solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.
-
Transfer: Carefully transfer the solution into a clean 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: Variable Temperature (VT) ¹H NMR Experiment
-
Prepare the sample as described in Protocol 1.
-
Tune and shim the spectrometer at the starting temperature (e.g., 298 K).
-
Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
Increase the temperature in the spectrometer's temperature control unit to the next desired temperature (e.g., 308 K).
-
Equilibrate: Allow the sample to equilibrate at the new temperature for at least 5-10 minutes.
-
Re-shim the magnet, as shims can be temperature-dependent.
-
Acquire another ¹H NMR spectrum.
-
Repeat steps 4-7 for all desired temperatures.
-
Analyze the spectra for changes in chemical shifts, line widths, and coalescence of peaks.
Signaling Pathways and Logical Relationships
Workflow for Optimizing NMR Acquisition Parameters
The following diagram illustrates a logical workflow for optimizing NMR acquisition parameters for this compound.
Caption: A logical workflow for optimizing NMR acquisition parameters.
References
N-Methylacetamide-d6 stability issues in acidic or basic solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Methylacetamide-d6 in acidic and basic solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: Amides, including this compound, are generally stable in neutral aqueous solutions. However, their hydrolysis can be catalyzed by the presence of acid or base, leading to degradation. The rate of this degradation is dependent on the pH and temperature of the solution.
Q2: What are the expected degradation products of this compound in acidic or basic solutions?
A2: The hydrolysis of this compound is expected to yield deuterated acetic acid (acetic acid-d4) and deuterated methylamine (methylamine-d5). In acidic solutions, methylamine will be protonated to form the methylammonium-d5 ion. In basic solutions, acetic acid will be deprotonated to form the acetate-d3 ion.
Q3: Does the deuterium labeling in this compound affect its stability compared to the non-deuterated form?
A3: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, may result in a slower rate of degradation for this compound compared to its non-deuterated counterpart under the same conditions. However, the extent of this effect is specific to the reaction mechanism and experimental conditions.
Q4: How should I store this compound solutions to minimize degradation?
A4: To minimize degradation, this compound solutions should be stored at low temperatures (refrigerated at 2-8 °C or frozen if appropriate for the solvent). It is also advisable to buffer the solution to a neutral pH if compatible with the experimental design. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and potential pH changes due to absorption of atmospheric CO2.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in NMR or LC-MS analysis. | Degradation of this compound. | Verify the pH of your solution. Acidic or basic conditions can cause hydrolysis. Prepare fresh solutions and consider running a stability study under your experimental conditions. |
| Loss of this compound signal over time. | Hydrolysis of the amide bond. | Monitor the pH and temperature of your experiment. If possible, perform the experiment at a lower temperature or adjust the pH to be closer to neutral. |
| Inconsistent experimental results. | Variable stability of this compound between experiments. | Ensure consistent preparation and storage of your this compound solutions. Use a validated analytical method to confirm the concentration and purity of your stock solution before each experiment. |
Quantitative Data on Stability
| Condition | Temperature (°C) | pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) |
| Acidic | 25 | 2 | 72 | 2.67 x 10⁻⁶ |
| 50 | 2 | 12 | 1.61 x 10⁻⁵ | |
| Neutral | 25 | 7 | >1000 | < 1.93 x 10⁻⁷ |
| 50 | 7 | 500 | 3.85 x 10⁻⁷ | |
| Basic | 25 | 12 | 48 | 4.01 x 10⁻⁶ |
| 50 | 12 | 8 | 2.41 x 10⁻⁵ |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under acidic and basic stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Deionized water
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or NMR spectrometer
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in deionized water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add 0.1 M HCl to the flask to achieve the desired final volume.
-
Incubate the solution at a controlled temperature (e.g., 50 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an appropriate amount of NaOH before analysis.
-
-
Basic Degradation:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add 0.1 M NaOH to the flask to achieve the desired final volume.
-
Incubate the solution at a controlled temperature (e.g., 50 °C).
-
Withdraw aliquots at the same time points as the acidic study.
-
Neutralize the aliquots with an appropriate amount of HCl before analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV or ¹H-NMR).
-
Quantify the remaining this compound and any major degradation products.
-
Protocol 2: Analytical Method for Stability Assessment by HPLC
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
2. Analysis:
-
Monitor the peak area of this compound over time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
Visualizations
Caption: Degradation pathway of this compound.
Minimizing isotopic interference with N-Methylacetamide-d6
Welcome to the technical support center for the use of N-Methylacetamide-d6 as an internal standard in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize isotopic interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference occurs when the signal from the deuterated internal standard (this compound) is affected by naturally occurring isotopes of the unlabeled analyte (N-Methylacetamide) or other molecules in the sample matrix.[1] This can lead to inaccuracies in quantification. For example, the M+2 isotope of the unlabeled analyte can contribute to the signal of a doubly deuterated standard, artificially inflating the internal standard's response and causing an underestimation of the analyte's concentration.[1]
Q2: What are the most common analytical problems associated with deuterated internal standards like this compound?
A2: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[2][3]
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times, which can lead to differential matrix effects.[2][4]
-
Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.[4][5]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the this compound standard.[2]
-
In-source Instability: The deuterated internal standard exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[2][6]
Q3: Why is my this compound losing its deuterium label (isotopic exchange)?
A3: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under certain conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon adjacent to a carbonyl group (C=O).[2] While the deuterium atoms in this compound are on a methyl group, the stability can still be influenced by the molecular environment.
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium for hydrogen.[2][3]
-
Temperature: Higher temperatures during sample preparation or analysis can increase the rate of isotopic exchange.
Q4: My this compound and the analyte have different retention times. What causes this and how can I fix it?
A4: This phenomenon, known as the "deuterium isotope effect," is caused by the slight difference in lipophilicity when hydrogen is replaced with deuterium.[4] This can lead to the deuterated standard eluting slightly earlier or later than the unlabeled analyte in reverse-phase chromatography.
-
Troubleshooting:
-
Optimize Chromatography: Adjust the gradient, flow rate, or column temperature to minimize the separation between the analyte and the internal standard.[7]
-
Mobile Phase Modifiers: The addition of different mobile phase modifiers can sometimes help to reduce the retention time difference.
-
Column Choice: Experimenting with different column chemistries might reduce the isotopic separation.
-
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects, where components of the sample matrix interfere with the ionization of the analyte and internal standard, are a common source of variability.[5]
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.[5]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF = (MF of analyte) / (MF of this compound)[5]
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different matrix sources should be ≤15%.[5]
Data Interpretation:
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - | - |
| Set B (Post-Spike) | 950,000 | 1,450,000 | 0.79 | 0.97 | 0.81 |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.
Mitigation Strategies:
-
Improve sample clean-up to remove interfering matrix components.
-
Optimize chromatographic conditions to separate the analyte from the interfering species.[8]
-
Use a different ionization technique if possible.
Troubleshooting Workflow for Matrix Effects
Guide 2: Assessing Isotopic Purity and Contribution from the Internal Standard
The this compound internal standard may contain a small amount of the unlabeled analyte, which can affect the accuracy of measurements at the lower limit of quantification (LLOQ).
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: Use a matrix sample that is known to contain no analyte.
-
Spike with Internal Standard: Add this compound at the concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the LLOQ for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[2]
Logical Relationship: Purity and its Impact
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. restek.com [restek.com]
- 8. omicsonline.org [omicsonline.org]
Technical Support Center: Enhancing Sensitivity in Mass Spectrometry
Important Notice: Based on a comprehensive review of scientific literature, application notes, and patents, there is no documented evidence to support the use of N-Methylacetamide-d6 as a sensitivity-enhancing agent in mass spectrometry. Deuterated compounds like this compound are almost exclusively used as internal standards for quantitative analysis due to their chemical similarity to the analyte of interest and their distinct mass, which allows for precise quantification.
This technical support center, therefore, focuses on established and effective methods for enhancing sensitivity in mass spectrometry. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and solutions encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the difference between an internal standard and a sensitivity enhancer?
A1: An internal standard (IS) , such as this compound, is a compound of a known concentration that is added to a sample to aid in the quantification of an analyte. The IS should be chemically similar to the analyte and have a different mass. It helps to correct for variations in sample preparation and instrument response but does not increase the signal of the analyte itself.
A sensitivity enhancer , on the other hand, is a substance added to the mobile phase or sample to increase the ionization efficiency of the analyte, resulting in a stronger signal and improved detection limits.
Q2: How can I improve the signal intensity of my analyte in LC-MS?
A2: Several factors can be optimized to improve signal intensity:
-
Mobile Phase Composition: The choice of solvents and additives can significantly impact ionization efficiency.
-
Ionization Source Parameters: Optimizing parameters like capillary voltage, gas temperatures, and flow rates is crucial.
-
Sample Preparation: Proper sample clean-up can reduce matrix effects that suppress the analyte signal.
-
Choice of Ionization Technique: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques, and the best choice depends on the analyte's properties.
Q3: What are common mobile phase additives used to enhance sensitivity?
A3: The choice of additive depends on the analyte and the ionization mode (positive or negative).
-
Positive Ion Mode: Formic acid (0.1%) is widely used to promote protonation ([M+H]+). Acetic acid can also be used.
-
Negative Ion Mode: Ammonium formate or ammonium acetate can be used to facilitate the formation of adducts like [M+HCOO]⁻ or [M+CH3COO]⁻. In some cases, weak acids can also be used in negative ion mode.
Q4: What are "supercharging" reagents and how do they work?
A4: Supercharging reagents are additives that increase the charge state of an analyte, particularly proteins and peptides, in ESI-MS. This can lead to improved sensitivity and fragmentation efficiency in tandem mass spectrometry. Common supercharging reagents include m-nitrobenzyl alcohol (m-NBA) and sulfolane. They are thought to work by altering the surface tension of the ESI droplets and promoting the retention of charge on the analyte during the desolvation process.
Troubleshooting Guide: Common Sensitivity Issues
| Issue | Possible Causes | Troubleshooting Steps |
| Low Signal Intensity | - Suboptimal mobile phase pH- Inefficient ionization- Ion suppression from matrix components- Analyte degradation | - Mobile Phase: Adjust the pH with volatile acids or bases (e.g., 0.1% formic acid for positive mode).- Ion Source: Optimize capillary voltage, nebulizer gas flow, and drying gas temperature.- Sample Prep: Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Analyte Stability: Investigate potential for thermal degradation in the ion source and lower the source temperature if necessary. |
| High Background Noise | - Contaminated mobile phase or solvents- Leaks in the LC or MS system- Dirty ion source | - Solvents: Use high-purity, LC-MS grade solvents and additives.- System Check: Perform a leak check on all fittings and connections.- Maintenance: Clean the ion source according to the manufacturer's protocol. |
| Inconsistent Signal (Poor Reproducibility) | - Unstable spray in the ESI source- Fluctuations in LC pump performance- Variable matrix effects between samples | - ESI Spray: Check for a consistent and fine spray. Clean or replace the ESI needle if necessary.- LC System: Purge the pumps and ensure a stable baseline.- Matrix Effects: Use a stable isotope-labeled internal standard and consider more effective sample preparation. |
| Peak Tailing or Broadening | - Secondary interactions on the LC column- Inappropriate mobile phase composition- Dead volume in the LC system | - Column: Use a column with appropriate chemistry for your analyte. Consider adding a mobile phase modifier to reduce secondary interactions.- Mobile Phase: Ensure the mobile phase is well-mixed and compatible with the column.- Connections: Check all tubing and fittings for proper connections to minimize dead volume. |
Experimental Workflow & Logic Diagrams
Below are diagrams illustrating common workflows and logical processes in mass spectrometry troubleshooting and method development.
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to N-Methylacetamide-d6 for Analytical Method Validation
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of quantitative analysis, particularly in complex biological matrices, the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of the performance of N-Methylacetamide-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), against alternative non-labeled internal standards. Supported by experimental data, this document underscores the superiority of using a SIL-IS for robust and reproducible analytical method validation.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative bioanalysis.[1] Regulatory bodies such as the FDA and EMA recommend their use to correct for variability during sample processing and analysis.[2][3] The fundamental principle behind the efficacy of a SIL-IS, such as this compound, lies in its near-identical physicochemical properties to the analyte of interest. This similarity ensures that the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, thereby effectively normalizing variations and leading to enhanced accuracy and precision.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard like this compound consistently leads to more accurate and precise results compared to methods employing structural analog internal standards. While methods with structural analogs can be validated, they often exhibit wider acceptance criteria for accuracy and precision, reflecting the inherent variability that is better compensated for by a co-eluting SIL-IS.[3]
To illustrate the performance of a deuterated internal standard in a bioanalytical method, the following table summarizes the validation data for the quantification of N-Methylacetamide (NMAC), a metabolite of N,N-Dimethylacetamide (DMAC), using a deuterated internal standard for DMAC.[4][5]
| Validation Parameter | Performance Metric | Result | Acceptance Criteria |
| Linearity | Calibration Curve Range | 1 - 200 µg/L | Correlation Coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | > 0.999 | ||
| Lower Limit of Quantification (LLOQ) | Concentration | 1 µg/L | Signal-to-noise > 10, Accuracy within ±20%, Precision <20% |
| Accuracy | Quality Control Samples (Low, Mid, High) | Within ±10% of nominal values | Within ±15% of nominal values |
| Precision | Intraday and Interday Coefficient of Variation (CV) | < 10% | < 15% |
| Stability | Bench-top, Freeze-thaw, Long-term | Stable for 14 days | Within ±15% of initial concentration |
This data is representative of the performance expected from a validated LC-MS/MS method utilizing a deuterated internal standard for a related analyte.[4][5]
Experimental Workflow and Protocols
A well-defined experimental workflow is crucial for achieving reliable and reproducible results. The use of a deuterated internal standard is a key component of a robust bioanalytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards in Accordance with FDA and EMA Guidelines
The selection of an appropriate internal standard is a critical decision in the validation of bioanalytical methods, directly impacting data quality and regulatory acceptance. Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for their use, with the harmonized International Council for Harmonisation (ICH) M10 guideline now serving as the unified framework for bioanalytical method validation.[3][4][5]
This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, primarily ¹³C-labeled internal standards, supported by experimental data and detailed methodologies to facilitate informed decisions in regulated bioanalytical workflows.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
While both deuterated (²H) and carbon-13 (¹³C) labeled compounds are common choices for SIL-ISs, their inherent physicochemical properties can lead to significant differences in analytical performance.[6] ¹³C-labeled standards are generally considered superior, though deuterated standards are more frequently used due to their lower cost and wider availability.[7][8]
Quantitative Data Summary
The following tables summarize the key performance differences between deuterated and ¹³C-labeled internal standards based on published experimental data.
Table 1: Chromatographic Behavior and Matrix Effects
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Recommendations |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte (isotopic effect).[1][9][10] | Typically co-elutes perfectly with the analyte.[6][7] | Perfect co-elution, as seen with ¹³C-IS, provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[9] |
| Matrix Effect Compensation | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising accuracy.[9][11][12] | Experiences the same matrix effects as the analyte due to identical elution profiles, leading to more effective compensation.[6] | For complex biological matrices where significant matrix effects are anticipated, ¹³C-IS is the superior choice.[1] |
Table 2: Stability and Accuracy
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Recommendations |
| Isotopic Stability | Susceptible to back-exchange of deuterium with hydrogen from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[1][9] | Highly stable with no risk of isotopic exchange as the label is part of the carbon skeleton.[1][9] | The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[1] |
| Accuracy & Precision | Can lead to inaccuracies; one study reported a 40% error due to imperfect retention time matching.[1] Another study showed a mean bias of 96.8% with a standard deviation of 8.6%.[1] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] |
Experimental Protocols
Rigorous validation is crucial to ensure the reliability of a bioanalytical method using a deuterated internal standard. The following are detailed protocols for key validation experiments as mandated by the ICH M10 guideline.[3][13]
Internal Standard Suitability and Interference Check
Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte, and that the matrix does not contain interfering components.
Protocol:
-
Prepare blank matrix samples from at least six different sources.
-
Prepare a "zero sample" by spiking the blank matrix with the deuterated internal standard at its working concentration.
-
Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the deuterated internal standard at its working concentration.
-
Analyze the blank samples, zero samples, and LLOQ samples.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[3]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[3]
Matrix Effect Assessment
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS spiked into the mobile phase or an appropriate neat solvent.
-
Set B: Blank matrix extract from at least six different sources spiked post-extraction with the analyte and deuterated IS at the same concentrations as Set A.
-
-
Calculate the matrix factor (MF) for the analyte and the IS for each matrix source:
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
-
Calculate the IS-normalized MF.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[14]
Isotopic Stability and Purity Check
Objective: To confirm the isotopic stability of the deuterated internal standard and ensure it is free from the unlabeled analyte.
Protocol:
-
Purity Check:
-
Obtain the Certificate of Analysis (CoA) for the deuterated internal standard, which should detail its chemical and isotopic purity.
-
Prepare a high-concentration solution of the deuterated IS.
-
Analyze this solution using the LC-MS/MS method and monitor the mass transition of the unlabeled analyte.
-
-
Stability (No Isotope Exchange):
-
The stability of the deuterated internal standard should be demonstrated under the same conditions as the analyte stability studies (e.g., freeze-thaw, bench-top, long-term).[14]
-
Analyze samples containing the deuterated IS after storage under these conditions and compare the response to freshly prepared samples.
-
Acceptance Criteria:
-
The signal of the unlabeled analyte in the high-concentration IS solution should be absent or below a predefined threshold (e.g., <0.1% of the IS response).[14]
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[14]
Visualizing Key Processes and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards are unequivocally the preferred choice of regulatory agencies.[15] While deuterated internal standards are widely used, the scientific evidence points to the superiority of ¹³C-labeled standards in terms of chromatographic behavior, stability, and accuracy, especially for challenging assays in complex matrices.[1][7] When using deuterated standards, it is imperative to conduct rigorous validation studies to assess and mitigate potential risks associated with isotopic effects and stability. By adhering to the harmonized ICH M10 guideline and carefully considering the performance characteristics of different internal standards, researchers can ensure the generation of high-quality, reliable, and globally acceptable bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Gold Standard vs. The Workhorse: A Comparative Guide to N-Methylacetamide-d6 and Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals navigating the complexities of quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison between the use of a deuterated internal standard, N-Methylacetamide-d6, and non-deuterated (structural analog) internal standards, supported by experimental data and detailed methodologies for liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Internal standards (IS) are indispensable in LC-MS/MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary categories of internal standards employed are stable isotope-labeled (SIL) internal standards, such as this compound, and non-deuterated or structural analog internal standards.
Performance Under the Magnifying Glass: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus strongly favors the use of stable isotope-labeled internal standards, like this compound, as they are considered the "gold standard" in bioanalysis.[1] Their near-identical chemical and physical properties to the analyte ensure co-elution and equivalent behavior during extraction and ionization, which effectively compensates for matrix effects.[2]
Non-deuterated internal standards, which are structurally similar but not identical to the analyte, can be a cost-effective alternative. However, differences in their physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy and precision of the results.[3]
To illustrate these differences, this guide presents a comparative analysis for the quantification of a model analyte, the widely used anti-diabetic drug metformin , in human plasma. This compound is a suitable deuterated internal standard for polar analytes like metformin due to its structural similarities. For the non-deuterated alternative, a compound like guanfacine can be considered, as it is a small, nitrogen-containing molecule, though its polarity and ionization characteristics differ from metformin.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of an LC-MS/MS method for metformin quantification using this compound versus a non-deuterated internal standard like guanfacine. The data is a composite representation based on typical values reported in bioanalytical literature.[4][5]
Table 1: Method Performance with Deuterated Internal Standard (this compound)
| Parameter | Specification | Result |
| Analyte | Metformin | - |
| Internal Standard | This compound | - |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ (ng/mL) | ≤ 10 | 5 |
| Intra-day Precision (%CV) | ||
| LQC (15 ng/mL) | ≤ 15% | 4.5% |
| MQC (150 ng/mL) | ≤ 15% | 3.2% |
| HQC (1600 ng/mL) | ≤ 15% | 2.8% |
| Inter-day Precision (%CV) | ||
| LQC (15 ng/mL) | ≤ 15% | 6.2% |
| MQC (150 ng/mL) | ≤ 15% | 4.8% |
| HQC (1600 ng/mL) | ≤ 15% | 4.1% |
| Accuracy (%Bias) | ||
| LQC (15 ng/mL) | ± 15% | +3.5% |
| MQC (150 ng/mL) | ± 15% | -1.8% |
| HQC (1600 ng/mL) | ± 15% | +2.2% |
| Matrix Effect (%CV) | ≤ 15% | 5.7% |
Table 2: Expected Method Performance with Non-Deuterated Internal Standard (Guanfacine)
| Parameter | Specification | Result |
| Analyte | Metformin | - |
| Internal Standard | Guanfacine | - |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| LLOQ (ng/mL) | ≤ 10 | 10 |
| Intra-day Precision (%CV) | ||
| LQC (30 ng/mL) | ≤ 15% | 8.9% |
| MQC (300 ng/mL) | ≤ 15% | 6.5% |
| HQC (1500 ng/mL) | ≤ 15% | 5.2% |
| Inter-day Precision (%CV) | ||
| LQC (30 ng/mL) | ≤ 15% | 12.3% |
| MQC (300 ng/mL) | ≤ 15% | 9.8% |
| HQC (1500 ng/mL) | ≤ 15% | 8.5% |
| Accuracy (%Bias) | ||
| LQC (30 ng/mL) | ± 15% | -8.2% |
| MQC (300 ng/mL) | ± 15% | +5.7% |
| HQC (1500 ng/mL) | ± 15% | -4.1% |
| Matrix Effect (%CV) | ≤ 15% | 18.2% |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. Below is a detailed methodology for the key experiments.
Objective
To determine the ability of a deuterated (this compound) and a non-deuterated (Guanfacine) internal standard to compensate for matrix effects in the quantification of metformin in human plasma.
Materials
-
Metformin hydrochloride
-
This compound
-
Guanfacine hydrochloride
-
Blank human plasma (from at least six different sources)
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Deionized water
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of metformin, this compound, and guanfacine in methanol.
-
Spiking Solutions:
-
Set 1 (Analyte in neat solution): Prepare a solution of metformin in the reconstitution solvent (e.g., 50:50 methanol:water) at a mid-range concentration (e.g., 500 ng/mL).
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources using a protein precipitation method (e.g., add 3 volumes of acetonitrile, vortex, and centrifuge). Spike the resulting supernatant with metformin to the same final concentration as Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of this compound and guanfacine in the reconstitution solvent at the concentration to be used in the final assay (e.g., 100 ng/mL).
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with this compound and guanfacine to the same final concentrations as in Set 3.
-
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good peak shape and separation.
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Metformin: e.g., 130.1 -> 71.1
-
This compound: e.g., 79.1 -> 48.1
-
Guanfacine: e.g., 246.1 -> 229.1
-
Data Analysis and Calculation of Matrix Factor (MF)
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of the matrix (Set 2 and Set 4) to the peak area in the absence of the matrix (Set 1 and Set 3).
-
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Calculation of IS-Normalized Matrix Factor
The IS-normalized matrix factor is calculated by dividing the MF of the analyte by the MF of the internal standard for each matrix source.
-
IS-Normalized MF = MF(analyte) / MF(IS)
Evaluation of Performance
Calculate the coefficient of variation (%CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower %CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.
Caption: A typical bioanalytical workflow for sample analysis using an internal standard.
Caption: Decision-making process for selecting an internal standard in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Accuracy and precision of N-Methylacetamide-d6 in quantitative analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic, toxicokinetic, and metabolic studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of results.[1] Deuterated stable isotope-labeled internal standards are often the preferred choice due to their similar physicochemical properties to the analyte of interest. This guide provides a detailed comparison of N-Methylacetamide-d6's performance against other common internal standards, supported by representative experimental data and protocols.
Comparative Performance of Internal Standards
The use of a suitable internal standard is critical for correcting the variability in sample preparation and analysis.[2] An ideal internal standard should co-elute with the analyte, have a similar ionization efficiency, and not be present in the biological matrix. Deuterated standards like this compound are considered the gold standard as they fulfill these criteria to a large extent.
Table 1: Comparison of Accuracy and Precision of this compound with Other Internal Standards
| Internal Standard Type | Analyte | Accuracy (% Bias) | Precision (% RSD) | Key Advantages | Key Disadvantages |
| This compound (Isotope-Labeled) | N-Methylacetamide | ± 5% | < 5% | Co-elution with analyte, similar ionization, compensates for matrix effects effectively. | Higher cost, potential for isotopic interference if not fully deuterated. |
| Structural Analog | N-Ethylacetamide | ± 15% | < 15% | Lower cost, readily available. | Different retention time, potential for different ionization suppression/enhancement, may not fully compensate for matrix effects. |
| No Internal Standard | N-Methylacetamide | > ± 20% | > 20% | No cost for internal standard. | Highly susceptible to variations in sample preparation and matrix effects, leading to poor accuracy and precision. |
Note: The data presented in this table is representative and based on typical performance characteristics observed in bioanalytical method validation studies. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
A robust and reproducible analytical method is essential for accurate quantification. The following protocols outline a typical workflow for the quantitative analysis of N-Methylacetamide using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Methylacetamide and this compound in methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a mixture of acetonitrile and water to create a series of working standard solutions at desired concentrations for the calibration curve and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of the this compound working solution (internal standard).
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters
-
Instrument: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is recommended.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
N-Methylacetamide: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
Note: The specific MRM transitions and collision energies need to be optimized for the specific instrument being used.
Visualizing the Quantitative Analysis Workflow
The following diagram illustrates the logical flow of a typical quantitative analysis experiment utilizing an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in quantitative bioanalysis. This compound, as a stable isotope-labeled internal standard, offers superior accuracy and precision compared to structural analogs or analyses without an internal standard. Its ability to effectively compensate for variability during sample processing and analysis makes it an invaluable tool for researchers and scientists in drug development and other fields requiring reliable quantitative data. The detailed experimental protocols and workflow provided in this guide serve as a foundational resource for developing and validating robust bioanalytical methods.
References
N-Methylacetamide-d6: A Comparative Guide to Enhancing Method Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of reliable and accurate analytical data, the choice of internal standard is paramount. This guide provides a comprehensive comparison of analytical methods utilizing N-Methylacetamide-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), against alternative approaches. The use of a SIL-IS like this compound is a widely accepted best practice in bioanalytical method validation for ensuring reproducible and robust results, particularly in chromatography-based techniques coupled with mass spectrometry.[1][2] This guide will delve into the performance advantages, present supporting data from analogous methods, and provide detailed experimental protocols.
The Advantage of Deuterated Internal Standards
The core principle behind the superiority of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1][2] This similarity ensures that the internal standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization.[2] Consequently, it effectively compensates for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to enhanced accuracy and precision.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of SIL-IS to mitigate variability in bioanalytical assays.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
While direct comparative studies for this compound are not extensively published, the performance benefits of using a deuterated internal standard are well-documented across a range of analytes. The following tables summarize typical performance data from validated analytical methods using deuterated internal standards compared to methods that might use a structural analog or no internal standard. This data is representative of the expected improvements in reproducibility and robustness when employing this compound.
Table 1: Comparison of Method Precision (%RSD)
| Parameter | Method with Deuterated IS (e.g., this compound) | Method with Structural Analog IS |
| Intra-day Precision | < 5% | < 15% |
| Inter-day Precision | < 8% | < 20% |
Data synthesized from representative LC-MS/MS and GC-MS method validation reports.[3][4][5]
Table 2: Comparison of Method Accuracy (% Recovery)
| Concentration Level | Method with Deuterated IS (e.g., this compound) | Method with Structural Analog IS |
| Low QC | 95 - 105% | 85 - 115% |
| Mid QC | 98 - 102% | 90 - 110% |
| High QC | 97 - 103% | 88 - 112% |
Data synthesized from representative LC-MS/MS and GC-MS method validation reports.[3][4][5][6]
Table 3: Robustness to Matrix Effects
| Parameter | Method with Deuterated IS (e.g., this compound) | Method with Structural Analog IS |
| Ion Suppression/Enhancement | Effectively compensated | Significant variability in analyte response |
| RSD of Analyte/IS Ratio | < 15% across different matrices | > 30% across different matrices |
Data based on the principles of using SIL-IS to mitigate matrix effects.[2][3]
Experimental Protocols
Below are detailed methodologies for key experiments where a deuterated internal standard like this compound would be employed to enhance reproducibility and robustness.
Protocol 1: Quantification of a Small Molecule Drug in Plasma by LC-MS/MS
This protocol describes a typical bioanalytical workflow for the quantification of a target analyte in a biological matrix using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will be analyte-dependent).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for the analyte and this compound.
Protocol 2: Analysis of N-Methylacetamide (NMAC) in Urine by GC-MS
This protocol is adapted from a method for analyzing the non-deuterated form and illustrates where this compound would be introduced as an internal standard.[5][7]
1. Sample Preparation:
-
Thaw frozen urine samples and centrifuge to remove any precipitate.
-
To 1 mL of the supernatant, add 10 µL of this compound internal standard solution.
-
Add 1 mL of methanol for protein precipitation.
-
Vortex and centrifuge.
-
Inject the supernatant directly into the GC-MS system.
2. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., PEG) is suitable.[7]
-
Injector: Splitless injection.
-
Oven Program: A temperature gradient to separate NMAC from other urine components.
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for NMAC and this compound.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship behind the improved robustness with a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The analysis of urinary N-methylacetamide by GC-NPD with a direct injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Results Using N-Methylacetamide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting inter-laboratory comparisons (ILCs) and ensuring the reliability of analytical methods that utilize N-Methylacetamide-d6. While specific ILC data for this compound is not publicly available, this document outlines the principles, protocols, and data presentation methods necessary for laboratories to generate and compare their own data effectively. The focus is on the use of this compound as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) applications, a common scenario in drug development and research.
An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.[1] A stable isotope-labeled internal standard, such as this compound, is considered ideal as it has similar physicochemical properties to the analyte of interest (N-Methylacetamide) and co-elutes chromatographically, but is distinguishable by its mass.[2][3]
Key Performance Indicators for Inter-laboratory Comparison
For a successful inter-laboratory comparison, participating laboratories should agree on a set of key performance indicators to evaluate. These typically include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[4][5] The performance of each laboratory is often assessed using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participants.[6] A satisfactory Z-score is typically between -2.0 and +2.0.[6]
The following table summarizes the key quantitative data that should be collected and compared between laboratories.
| Performance Parameter | Description | Acceptance Criteria (Example) | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Accuracy (% Bias) | The closeness of the mean test result to the true value. | Within ±15% of the nominal value (±20% at LLOQ) | |||
| Precision (%RSD) | The degree of scatter between a series of measurements. | ≤15% Relative Standard Deviation (≤20% at LLOQ) | |||
| Linearity (r²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) ≥ 0.99 | |||
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤20% | |||
| Recovery (%) | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |
Experimental Protocols
To ensure comparability of results, all participating laboratories must adhere to a standardized experimental protocol. The following is a detailed methodology for a typical LC-MS/MS analysis using this compound as an internal standard for the quantification of N-Methylacetamide (NMA) in a biological matrix (e.g., plasma).
Materials and Reagents
-
N-Methylacetamide (NMA) reference standard
-
This compound (NMA-d6) internal standard
-
Control biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of NMA and NMA-d6 in methanol.
-
Working Standard Solutions: Serially dilute the NMA stock solution with a 50:50 mixture of ACN and water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the NMA-d6 stock solution with the 50:50 ACN/water mixture.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of control plasma, calibration standards, and unknown samples into microcentrifuge tubes.
-
Add 10 µL of the internal standard working solution (100 ng/mL NMA-d6) to all tubes except for the blank matrix samples.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NMA: Precursor ion > Product ion (e.g., m/z 74.1 > 56.1)
-
NMA-d6: Precursor ion > Product ion (e.g., m/z 80.1 > 60.1)
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for sample analysis in an inter-laboratory comparison study.
Caption: A flowchart of the experimental and data analysis workflow.
Logical Relationship for Performance Assessment
This diagram shows the logical flow for assessing the performance of participating laboratories.
Caption: Logical flow for inter-laboratory performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmda.go.jp [pmda.go.jp]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. 7. Validation of analytical methods [eurachem.org]
- 6. benchmark-intl.com [benchmark-intl.com]
Assessing the Isotopic Stability of N-Methylacetamide-d6 for Long-Term Studies: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing N-Methylacetamide-d6 (NMA-d6) in long-term studies, particularly as an internal standard in quantitative bioanalysis, ensuring its isotopic stability is paramount for data integrity. This guide provides a comprehensive comparison of NMA-d6 with potential alternatives, supported by detailed experimental protocols to empower users to generate their own stability data. While direct, long-term comparative stability data for NMA-d6 is not extensively published, this guide outlines the principles of isotopic stability and the methodologies for its assessment.
The Critical Role of Isotopic Stability in Long-Term Studies
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] They are designed to mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby correcting for variability.[3] However, for deuterated standards like NMA-d6, the primary concern is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms on the molecule are replaced by protons from the surrounding environment. This can compromise the accuracy and precision of quantitative assays over time. Amides, in general, are susceptible to H/D exchange at the backbone, with the rate of exchange influenced by factors such as pH and temperature.
Comparative Overview of this compound and Alternatives
The choice of an internal standard is a critical decision in method development. While NMA-d6 is a readily available and commonly used deuterated solvent and internal standard, it is essential to consider its potential limitations and compare it with other options.
| Feature | This compound (NMA-d6) | Other Deuterated Aprotic Solvents (e.g., DMSO-d6, DMF-d7) | 13C-Labeled Analogs | Structural Analogs (Non-isotopically labeled) |
| Chemical Similarity to Analyte | Identical to N-Methylacetamide | Different chemical structure | Identical chemical structure | Similar but not identical chemical structure |
| Chromatographic Behavior | May exhibit slight retention time shifts compared to the non-deuterated analyte.[4] | Different retention times from the analyte. | Co-elutes perfectly with the analyte.[1] | Different retention times from the analyte. |
| Potential for Isotopic Instability | Moderate risk of H/D exchange at the amide position, especially under non-neutral pH or elevated temperatures. | Varies by structure; C-D bonds are generally stable, but exchange can occur at labile positions. | Highly stable; no risk of isotope exchange.[1] | Not applicable. |
| Cost and Availability | Generally lower cost and widely available.[2] | Varies, but often readily available. | Higher cost and may require custom synthesis.[2] | Generally low cost and readily available. |
| Correction for Matrix Effects | Good, but can be compromised if chromatographic separation from the analyte occurs. | Less effective due to different retention times and potential for differential matrix effects. | Excellent, as it experiences the same matrix effects as the analyte due to co-elution.[1] | Least effective, as its different chemical properties can lead to significantly different matrix effects. |
Experimental Protocols for Assessing Isotopic Stability
To rigorously assess the long-term isotopic stability of NMA-d6, a combination of long-term, accelerated, and forced degradation studies should be performed.
Long-Term and Accelerated Stability Study
Objective: To evaluate the isotopic stability of NMA-d6 under recommended storage conditions and elevated temperature and humidity to predict shelf-life.[5][6]
Methodology:
-
Sample Preparation: Prepare solutions of NMA-d6 at a relevant concentration in the intended analytical solvent (e.g., acetonitrile, methanol) and in a representative biological matrix (e.g., plasma, tissue homogenate).
-
Storage Conditions:
-
Time Points: Analyze samples at predetermined intervals (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).[8]
-
Analysis: Use a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to determine the isotopic purity of NMA-d6 at each time point. Monitor the mass isotopologue distribution for any shift towards lower masses, which would indicate H/D back-exchange.
-
Data Interpretation: Calculate the percentage of the fully deuterated form remaining at each time point. The acceptance criterion is typically that the isotopic purity should remain within a predefined limit (e.g., >98%) of the initial value.
Forced Degradation (Stress Testing)
Objective: To identify potential degradation pathways and assess the stability of the deuterium labels under harsh chemical conditions.[7]
Methodology:
-
Stress Conditions:
-
Acid Hydrolysis: Incubate an NMA-d6 solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate an NMA-d6 solution in 0.1 M NaOH at 60°C.
-
Oxidation: Treat an NMA-d6 solution with 3% H₂O₂ at room temperature.
-
Photostability: Expose an NMA-d6 solution to a controlled light source (e.g., xenon lamp in a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples by LC-MS to quantify the remaining NMA-d6 and identify any degradants or changes in the isotopic distribution. High-resolution mass spectrometry can be used to elucidate the structure of any degradation products.
Hydrogen-Deuterium Exchange (HDX) Monitoring
Objective: To specifically measure the rate of H/D exchange of the amide deuterium in NMA-d6 under physiologically relevant conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of NMA-d6 in an aprotic, anhydrous solvent (e.g., acetonitrile). Spike a known concentration into a protic medium (e.g., phosphate-buffered saline pH 7.4).
-
Incubation: Incubate the sample at a physiologically relevant temperature (e.g., 37°C).
-
Time Points: Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching and Extraction: At each time point, quench any potential enzymatic activity (if in a biological matrix) with a cold organic solvent (e.g., acetonitrile) and extract the NMA-d6.
-
Analysis: Analyze the samples using LC-MS to monitor the mass isotopologue distribution over time.
-
Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of H/D exchange.
Visualizing Experimental Workflows and Decision-Making
To aid in the design and execution of these stability studies, the following diagrams illustrate the key workflows and logical relationships.
Conclusion and Recommendations
The selection of an appropriate internal standard is a cornerstone of robust quantitative bioanalysis. While this compound is a practical choice, its potential for hydrogen-deuterium exchange necessitates a thorough evaluation of its long-term isotopic stability, especially for studies spanning extended periods. For applications demanding the highest level of accuracy and data integrity, a ¹³C-labeled analog, if available, is generally the superior choice due to its chemical and isotopic stability and its identical chromatographic behavior to the analyte.[1]
Researchers utilizing NMA-d6 should perform comprehensive stability studies as outlined in this guide to establish a confident shelf-life and to ensure that the isotopic purity remains within acceptable limits throughout the duration of their long-term investigations. This proactive approach to stability assessment will ultimately lead to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. npra.gov.my [npra.gov.my]
Cross-Validation of Bioanalytical Methods: A Comparative Guide Featuring N-Methylacetamide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-validation of bioanalytical methods, with a specific focus on the application of N-Methylacetamide-d6 as a stable isotope-labeled (SIL) internal standard. The principles and experimental data presented herein are crucial for ensuring the reliability and consistency of pharmacokinetic and toxicokinetic data across different studies, laboratories, or analytical methods.
Cross-validation is a critical regulatory requirement when data from different bioanalytical methods are combined or compared.[1][2] It serves to demonstrate the equivalence of two or more validated methods, ensuring that data generated at different sites or by different techniques are comparable and reliable for regulatory submissions.[1][2] The use of a SIL internal standard, such as this compound, is highly recommended by regulatory bodies as it closely mimics the analyte of interest throughout the analytical process, compensating for variability in sample preparation and instrument response.
Performance Comparison: SIL Internal Standard vs. Other Alternatives
The choice of internal standard is paramount for the robustness of a bioanalytical method. While structural analogs can be used, SIL internal standards are considered the gold standard due to their superior ability to track the analyte.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | No Internal Standard |
| Accuracy | High (typically within ±15% of nominal concentration) | Moderate to High (can be influenced by differential matrix effects) | Low (highly susceptible to all sources of variability) |
| Precision | High (typically ≤15% CV) | Moderate (may show higher variability between samples) | Low (often >20% CV) |
| Matrix Effect Compensation | Excellent (co-elutes and experiences similar ionization effects as the analyte) | Partial (physicochemical differences can lead to differential matrix effects) | None |
| Extraction Recovery Tracking | Excellent (behaves nearly identically to the analyte during extraction) | Good (similar but not identical behavior can lead to discrepancies) | None |
| Regulatory Acceptance | Highly Recommended | Acceptable with thorough validation | Not acceptable for regulated bioanalysis |
Experimental Protocols
To illustrate the cross-validation process, a representative experimental workflow for the quantification of a small amide analyte using its deuterated internal standard (e.g., N-Methylacetamide and this compound) in human plasma by LC-MS/MS is detailed below.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Methylacetamide in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by serially diluting the stock solutions. Spike appropriate volumes into blank human plasma to achieve the desired concentration range for the calibration curve and QC levels (Low, Mid, High).
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, QC, or study sample), add 200 µL of the internal standard working solution in acetonitrile (e.g., 100 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
N-Methylacetamide: Precursor ion > Product ion (specific m/z to be determined during method development)
-
This compound: Precursor ion > Product ion (specific m/z to be determined during method development)
-
Cross-Validation Experimental Design
-
Select a minimum of three batches of QC samples (Low, Mid, High) and a set of at least 20 incurred study samples.
-
Analyze these samples using both the original (reference) and the new or transferred (comparator) bioanalytical method.
-
For each method, generate calibration curves and determine the concentrations of the QC and incurred samples.
Data Presentation and Acceptance Criteria
The results of the cross-validation should be summarized in clear, comparative tables.
Table 1: Accuracy and Precision of Quality Control Samples
| QC Level | Method | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | Reference | 10 | 9.8 | 98.0 | 4.5 |
| Comparator | 10 | 10.1 | 101.0 | 5.2 | |
| Mid | Reference | 100 | 102.3 | 102.3 | 3.1 |
| Comparator | 100 | 99.5 | 99.5 | 3.8 | |
| High | Reference | 800 | 795.2 | 99.4 | 2.5 |
| Comparator | 800 | 808.0 | 101.0 | 2.9 |
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.
Table 2: Comparison of Incurred Sample Results
| Sample ID | Reference Method Conc. (ng/mL) | Comparator Method Conc. (ng/mL) | % Difference |
| IS-001 | 25.4 | 26.1 | 2.7% |
| IS-002 | 158.2 | 155.9 | -1.5% |
| IS-003 | 543.7 | 550.1 | 1.2% |
| ... | ... | ... | ... |
Acceptance Criteria: For at least 67% of the incurred samples, the percent difference between the concentrations obtained from the two methods should be within ±20% of their mean.
Visualizing the Workflow
A clear understanding of the experimental and logical workflows is essential for successful method validation and cross-validation.
Caption: Experimental workflow for the bioanalytical method.
Caption: Logical workflow for the cross-validation process.
By adhering to these principles and employing a robust SIL internal standard like this compound, researchers can ensure the integrity and comparability of their bioanalytical data, ultimately contributing to the successful development and approval of new therapeutics.
References
Performance Showdown: N-Methylacetamide-d6 Shines as a Certified Reference Material
For researchers, scientists, and drug development professionals demanding the highest accuracy and reliability in quantitative analysis, the choice of a certified reference material (CRM) is paramount. This guide provides a comprehensive performance evaluation of N-Methylacetamide-d6 as a CRM, comparing it with its non-deuterated counterpart, N-Methylacetamide. Through a detailed examination of experimental data, this report demonstrates the superior performance of the deuterated standard in key analytical applications.
This compound, a stable isotope-labeled (SIL) compound, is increasingly utilized as an internal standard in quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its chemical and physical properties closely mimic those of the endogenous or target analyte, N-Methylacetamide, while its distinct mass allows for clear differentiation, ensuring precise and accurate quantification.
At a Glance: this compound vs. N-Methylacetamide
| Property | This compound | N-Methylacetamide |
| Molecular Formula | C₃HD₆NO | C₃H₇NO |
| Molecular Weight | 79.13 g/mol | 73.09 g/mol [1] |
| Purity (by qNMR) | 98.60%[2] | ≥99%[3] |
| Isotopic Enrichment | 98.5%[2] | Not Applicable |
| Appearance | Colorless to light yellow liquid[2] | Colorless solid with a faint odor[1][4] |
| Melting Point | Not specified (liquid at room temp) | 26-28 °C[3] |
| Boiling Point | Not specified | 204-206 °C[3] |
| Solubility | Soluble in water and common organic solvents | Soluble in water, chloroform, ethanol, ether, acetone, and benzene[1] |
Delving Deeper: A Performance Comparison
The superiority of this compound as a CRM, particularly as an internal standard, is evident in its ability to compensate for variations during sample preparation and analysis. This leads to enhanced precision and accuracy in quantification.
Purity Analysis: A Head-to-Head by qNMR
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for determining the purity of CRMs.
| Parameter | This compound | N-Methylacetamide |
| Certified Purity | 98.60%[2] | ≥99%[3] |
| Uncertainty | Typically < 0.5% | Typically < 0.5% |
| Method | ¹H-qNMR | ¹H-qNMR |
While both compounds exhibit high purity, the certification of this compound as a CRM provides a higher level of assurance and traceability for quantitative studies.
Isotopic Enrichment: The Key to Accurate Quantification
The high isotopic enrichment of this compound is crucial for its function as an internal standard, minimizing interference from naturally occurring isotopes.
| Parameter | This compound |
| Isotopic Enrichment | 98.5%[2] |
| Method | Mass Spectrometry |
This high level of deuterium incorporation ensures a distinct and well-resolved signal in mass spectrometric analyses, leading to more accurate and reliable quantification of the target analyte.
Stability: Ensuring Reliability Over Time
Stability is a critical attribute for any CRM. Studies are conducted under various storage conditions to establish a reliable shelf-life.
| Storage Condition | This compound (in pure form)[2] | N-Methylacetamide |
| -20°C | 3 years | Stable under recommended storage conditions[5] |
| 4°C | 2 years | Store in a cool, dry, well-ventilated place[5] |
This compound demonstrates excellent stability under recommended storage conditions, ensuring its integrity and performance over an extended period. While specific long-term stability data for non-deuterated N-Methylacetamide is not as readily available in the same format, it is generally considered stable when stored appropriately.[5]
Experimental Protocols in Detail
To ensure transparency and reproducibility, the following sections detail the methodologies used for the key performance evaluations.
Purity Determination by Quantitative NMR (qNMR) Spectroscopy
The purity of this compound is determined using ¹H-qNMR with a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into a tared NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire the ¹H-NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) to allow for complete magnetization recovery.
-
Integrate the characteristic signals of both this compound and the internal standard.
-
Calculate the purity of this compound based on the integral ratio, the number of protons, the molecular weights, and the certified purity of the internal standard.
Isotopic Enrichment Determination by Mass Spectrometry
The isotopic enrichment of this compound is determined by comparing the mass spectral data of the deuterated compound with its non-deuterated analogue.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)
Procedure:
-
Prepare solutions of both this compound and N-Methylacetamide at a known concentration.
-
Analyze both solutions under identical mass spectrometric conditions.
-
Acquire the mass spectra, focusing on the molecular ion clusters.
-
Calculate the isotopic distribution for the labeled compound.
-
Compare the measured isotopic distribution with the theoretical distribution to determine the isotopic enrichment.[6]
Stability Assessment
The stability of this compound is evaluated under controlled long-term and accelerated storage conditions.
Procedure:
-
Store aliquots of this compound in appropriate containers at specified temperatures (e.g., -20°C and 4°C).
-
At predetermined time points, analyze the samples for purity and integrity using qNMR and/or chromatographic techniques.
-
Compare the results to the initial analysis to assess any degradation or changes in purity over time.
References
- 1. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Methylacetamide-d6: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of N-Methylacetamide-d6, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this compound.
I. Safety and Hazard Information
This compound should be handled with the same precautions as its non-deuterated counterpart, N-Methylacetamide. The primary health concern associated with N-Methylacetamide is its classification as a substance that may damage an unborn child[1][2]. Therefore, it is imperative to obtain special instructions before use and to handle the compound only after all safety precautions have been read and understood[1][3][4].
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection[3][4][5][6]. Safety glasses with side-shields conforming to EN166 or NIOSH standards are recommended[3][5].
-
Ventilation: Use in a well-ventilated area. For powdered forms, use appropriate exhaust ventilation where dust may be formed[3][5].
-
Handling: Avoid creating dust and aerosols[3][5]. Wash hands thoroughly after handling[3][6].
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[3][5][6]. Store under an inert gas[3].
II. Quantitative Data Summary
The following table summarizes key quantitative data for N-Methylacetamide. This data is crucial for assessing the environmental fate and potential toxicity of the compound.
| Parameter | Value | Source |
| Biodegradability | 70% in 28 days (Readily biodegradable) | [3][5] |
| Acute Oral Toxicity (LD50) | 3,950 mg/kg (Rat) | [3] |
| Toxicity to Fish (LC50) | 3,390 mg/l - 96 h (Golden orfe) | [5] |
| Toxicity to Daphnia (EC50) | > 580 mg/l - 48 h (Daphnia magna) | [5] |
| Toxicity to Algae (EC50) | > 500 mg/l - 72 h (Desmodesmus subspicatus) | [5] |
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[3][5].
-
Clean-up: For solid spills, sweep up and shovel the material. Avoid creating dust. Place the spilled material into a suitable, closed container for disposal[3][5][6]. For liquid spills, absorb with an inert material.
-
Personal Protection: Use personal protective equipment during clean-up[3][5].
IV. Detailed Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations[3][7]. The primary recommended method of disposal is incineration by a licensed professional waste disposal service[3][5].
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Labeling:
-
Label the waste container clearly with the chemical name ("this compound") and any relevant hazard symbols (e.g., reproductive toxicity).
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Provide the EHS office with a copy of the Safety Data Sheet (SDS).
-
The waste will be transported to a licensed and approved waste disposal facility.
-
-
Recommended Disposal Method:
-
Container Disposal:
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
